Yohimbic acid ethyl ester
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
73840-32-1 |
|---|---|
Molekularformel |
C22H28N2O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3/t13-,16-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
ZYVPSCRTENVKPN-ZQCVIMGFSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Kanonische SMILES |
CCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Yohimbic acid, ethyl ester |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester
Introduction
Yohimbic acid ethyl ester is a derivative of yohimbic acid, a core component of the yohimbine alkaloid structure found in the bark of the Pausinystalia yohimbe tree.[1] It is a pentacyclic monoterpenoid indole alkaloid characterized by the complex yohimban skeleton.[2][3] In pharmacological research, this compound has been identified as a selective alpha-2A adrenergic receptor (ADRA2A) antagonist, making it a molecule of interest for structure-activity relationship (SAR) studies aimed at developing more selective therapeutic agents.[4][5] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.
Core Chemical Structure and Stereochemistry
The fundamental structure of this compound is built upon the rigid pentacyclic yohimban ring system. This framework consists of an indole nucleus fused to a quinolizidine moiety. The molecule possesses multiple chiral centers, making its stereochemistry a critical determinant of its biological activity.
-
IUPAC Name: ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
-
Key Features:
-
Yohimban Skeleton: A pentacyclic structure containing five chiral centers, which dictates the three-dimensional conformation.
-
Indole Group: A bicyclic aromatic heterocycle that is a common feature in many biologically active alkaloids.
-
Hydroxyl Group (-OH): Located at the C-17 position (α-configuration in the parent yohimbine).[7][8]
-
Ethyl Ester Group (-COOCH₂CH₃): An ester functional group at the C-16 position (α-configuration in the parent yohimbine), resulting from the esterification of the native carboxylic acid group of yohimbic acid with ethanol.[1][5]
-
Physicochemical and Pharmacological Properties
The quantitative data for this compound are summarized below. These properties are essential for its handling, formulation, and application in research settings.
| Property | Value | Reference(s) |
| Molecular Weight | 368.47 g/mol | [1][4][6] |
| CAS Number | 73840-32-1 | [1][4][6] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days-weeks): 0-4°C, dry, darkLong term (months-years): -20°C | [1] |
| Biological Activity | Selective ADRA2A Antagonist | [4][5] |
| IC₅₀ | 31 nM (for ADRA2A) | [4] |
Experimental Protocols
A. Synthesis: Acid-Catalyzed Esterification
This compound is typically synthesized via the Fischer-Speier esterification of yohimbic acid.[1][5]
Methodology:
-
Reactant Preparation: Yohimbic acid is dissolved in an excess of absolute ethanol (EtOH).
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.[5]
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., aqueous sodium bicarbonate solution).
-
Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography, to yield pure this compound.[9]
B. Structural Characterization
The confirmation of the structure and stereochemistry of this compound relies on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereoisomerism of complex molecules like yohimbic acid derivatives.[1]
-
¹H NMR: Provides information on the chemical environment of protons. For this compound (designated as compound 3a in a study), characteristic proton signals were reported as: ¹H NMR (500 MHz, DMSO-d₆): δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, ...).[5] The signals for the ethyl group (a triplet and a quartet) would also be present.
-
¹³C NMR: Identifies the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol: The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₂₂H₂₈N₂O₃), the molecular ion peak [M]⁺ would be expected at m/z ≈ 368.47. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing yohimbine alkaloids.[10]
-
Mechanism of Action: ADRA2A Antagonism
This compound functions as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).[4] This receptor is a G-protein coupled receptor (GPCR) that, when activated by endogenous agonists like norepinephrine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
By binding to the ADRA2A receptor without activating it, this compound blocks the binding of norepinephrine. This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, which in turn modulates downstream cellular processes.
References
- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]
- 2. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 73840-32-1 | MCE [medchemexpress.cn]
- 7. Yohimbine [webbook.nist.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. CN102030747A - Preparation method for yohimbine - Google Patents [patents.google.com]
- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of yohimbic acid ethyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the compound's core chemical attributes, outlines relevant experimental methodologies, and visualizes its primary mechanism of action.
Core Chemical Properties
This compound is an ester derivative of yohimbic acid, which itself is a demethylated derivative of the well-known indole alkaloid, yohimbine.[1] These compounds belong to the yohimban alkaloid class, characterized by a pentacyclic skeleton.[1] The esterification of the carboxylic acid group at the C-16 position of the yohimban structure with ethanol results in this compound.[1] This structural modification significantly influences its pharmacological profile, particularly its selectivity for adrenergic receptor subtypes.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound and its parent compound, yohimbic acid, are summarized below. Data for the widely studied methyl ester analog, yohimbine, is included for comparison.
| Property | This compound | Yohimbic Acid | Yohimbine (Methyl Ester) |
| Molecular Formula | C₂₂H₂₈N₂O₃[1][2] | C₂₀H₂₄N₂O₃[3] | C₂₁H₂₆N₂O₃[4] |
| Molecular Weight | 368.47 g/mol [2][5] | 340.42 g/mol [6] | 354.4 g/mol [4] |
| CAS Number | 73840-32-1[1][2] | 522-87-2[3][7] | 146-48-5[4] |
| Appearance | Solid powder[1] | White to off-white solid[6] | White to slightly yellow powder[8] |
| Solubility | Soluble in DMSO[1] | Soluble in DMSO (125 mg/mL)[6] | Slightly soluble in water; soluble in methanol, ethanol, and chloroform[8] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1] | -20°C, sealed, away from moisture and light[6] | Light sensitive[8] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a critical tool for differentiating between stereoisomers of complex molecules like this compound, which possesses multiple chiral centers.[1] The distinct chemical environments of protons and carbons in diastereomers result in unique NMR spectra, allowing for their differentiation.[1] While enantiomers typically show identical spectra, the use of chiral shift reagents can enable their distinction.[1]
-
Mass Spectrometry (MS): GC-MS is a frequently used method for the identification and quantification of yohimbine and its derivatives.[9] The mass spectrum of yohimbine (the methyl ester) is well-documented and serves as a reference for identifying related structures like the ethyl ester.[10] Full tandem mass spectra have also been reported for yohimbinic acid, which can be a useful reference.[11]
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, based on established chemical principles and published methods for related compounds.
Synthesis: Esterification of Yohimbic Acid
The synthesis of this compound is achieved through the esterification of yohimbic acid with ethanol. Several standard methods are applicable.
2.1.1 Fischer-Speier Esterification (Acid-Catalyzed)
This is a direct and classical method for converting a carboxylic acid to its ester.[1]
-
Principle: The reaction involves heating the carboxylic acid (yohimbic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The equilibrium is driven towards the ester product by using an excess of one of the reactants or by removing water as it is formed.
-
General Protocol:
-
Dissolve yohimbic acid in an excess of absolute ethanol.
-
Under a fume hood, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops).[12]
-
Equip the reaction flask with a reflux condenser and add boiling chips.[12]
-
Heat the mixture to a gentle reflux and maintain for a specified period (e.g., 45-60 minutes).[12]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by chromatography.
-
2.1.2 Steglich Esterification (Carbodiimide-Mediated)
This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent and is performed under mild, non-acidic conditions.
-
Principle: DCC activates the carboxylic acid, allowing it to be attacked by the alcohol. A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is typically added to increase the reaction rate.
-
General Protocol:
-
Dissolve yohimbic acid, ethanol (1-3 equivalents), and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (DCM) or acetonitrile.[13]
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 5% HCl) and then with saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting ester by column chromatography.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of yohimbine and its derivatives.
-
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection can be achieved using UV, fluorescence, or mass spectrometry.
-
General HPLC Protocol (adapted from yohimbine analysis):
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase for yohimbine consists of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine.[14] Another system uses 0.5% aqueous triethylamine (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v).[15]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: UV detection at 270 nm[14] or fluorescence detection (Excitation: 280 nm, Emission: 360 nm) for higher sensitivity.[15]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Biological Activity and Signaling Pathway
This compound's primary pharmacological action is as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).
Receptor Selectivity and Potency
This compound has been identified as a selective ADRA2A antagonist with an IC₅₀ of 31 nM.[5] Structure-activity relationship studies on yohimbine analogues have shown that amino esters of yohimbic acid can exhibit significantly improved selectivity for ADRA2A over other adrenoceptor subtypes when compared to the parent compound, yohimbine. For instance, a related amino ester analogue demonstrated a 6-fold higher selectivity index for ADRA1A/ADRA2A and a 25-fold higher index for ADRA2B/ADRA2A compared to yohimbine.[16]
| Compound | Target | Potency (IC₅₀) |
| This compound | ADRA2A | 31 nM[2][5] |
Mechanism of Action: α₂-Adrenergic Receptor Antagonism
The α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals. Their activation by endogenous catecholamines (norepinephrine and epinephrine) initiates a negative feedback loop that inhibits further neurotransmitter release.
By acting as an antagonist, this compound blocks this receptor. This prevents the negative feedback, leading to an increased release of norepinephrine into the synaptic cleft and enhanced sympathetic nervous system activity.[17] This is the principal mechanism underlying the physiological effects of yohimbine and its derivatives.
Downstream Signaling and Broader Effects
While the primary mechanism is α₂-antagonism, research on yohimbine suggests a broader range of interactions that may also be relevant for its ethyl ester derivative.
-
Other Receptors: At higher concentrations, yohimbine interacts with serotonin (5-HT) and dopamine (D₂) receptors.[18][19]
-
PLCγ1 Pathway: Yohimbine has been shown to suppress vascular smooth muscle cell proliferation by downregulating the PLCγ1 signaling pathway, an effect that may be independent of its α₂-adrenergic receptor antagonism.[20][[“]]
-
Anti-inflammatory Effects: Yohimbine exhibits anti-inflammatory properties, which may be linked to the modulation of α₂-adrenergic receptor activity and the upregulation of tyrosine hydroxylase, a key enzyme in catecholamine synthesis.[19]
These multifaceted interactions highlight the compound's potential for further investigation in various therapeutic areas, including inflammatory conditions and vascular proliferative diseases.[16][20]
References
- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 73840-32-1 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SID 135029766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]
- 9. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yohimbine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. aensiweb.com [aensiweb.com]
- 16. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
Synthesis of Yohimbic Acid Ethyl Ester from Yohimbine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of yohimbic acid ethyl ester from yohimbine. The process involves a two-step reaction sequence: the initial basic hydrolysis of yohimbine to yield yohimbic acid, followed by the acid-catalyzed esterification of yohimbic acid with ethanol. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Overview
The conversion of yohimbine to this compound is achieved through two sequential chemical transformations:
-
Hydrolysis: The methyl ester group of yohimbine is hydrolyzed under basic conditions to form the corresponding carboxylic acid, yohimbic acid.
-
Esterification: The resulting yohimbic acid is then esterified with ethanol in the presence of an acid catalyst to produce this compound.
A visual representation of this experimental workflow is provided below.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from yohimbic acid.
| Parameter | Value |
| Reactants | Yohimbic Acid, Ethanol |
| Product | 17-α-Hydroxyyohimban-16-α-carboxylic Acid Ethyl Ester |
| Yield | 45% |
| Appearance | White solid |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, 1H, H12), 7.05 (t, ³J = 7.5 Hz, 1H, H10), 6.96 (t, ³J = 7.5 Hz, 1H, H11), 4.15 (q, ³J = 7.1 Hz, 2H, OCH₂CH₃), 1.20 (t, ³J = 7.1 Hz, 3H, OCH₂CH₃)[1] |
Experimental Protocols
Step 1: Synthesis of Yohimbic Acid from Yohimbine (Hydrolysis)
This procedure outlines the basic hydrolysis of yohimbine hydrochloride to produce yohimbic acid.
Materials:
-
Yohimbine hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Apparatus for reflux
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve yohimbine hydrochloride in deionized water.
-
Add a sufficient volume of 1 M NaOH solution to the flask.
-
Heat the mixture to reflux and maintain reflux for 2 hours.[1] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the yohimbic acid.
-
Collect the precipitated yohimbic acid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified yohimbic acid under vacuum.
Step 2: Synthesis of this compound from Yohimbic Acid (Esterification)
This protocol details the Fischer esterification of yohimbic acid with ethanol.
Materials:
-
Yohimbic acid (prepared in Step 1)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Apparatus for reflux
-
Separatory funnel and other standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography (optional, for further purification)
Procedure:
-
Suspend yohimbic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, or overnight, until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product as a white solid.[1]
References
A Technical Guide to the Natural Sources of Yohimbic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of yohimbic acid and its derivatives, with a primary focus on the pharmacologically significant alkaloid, yohimbine. The document provides a comprehensive overview of the primary plant sources, quantitative data on the concentration of these compounds, detailed experimental protocols for their extraction and analysis, and an examination of their key signaling pathways.
Principal Natural Sources
Yohimbic acid and its derivatives are predominantly found in two plant genera: Pausinystalia and Rauwolfia.
Pausinystalia johimbe (Yohimbe): The bark of the Yohimbe tree, native to Central and West Africa, is the most well-known and commercially significant source of yohimbine.[1] It contains a complex mixture of indole alkaloids, with yohimbine being the most abundant, typically constituting 10-15% of the total alkaloid content.[2] Other related alkaloids found in P. johimbe include corynanthine and rauwolscine (also known as α-yohimbine).
Rauwolfia Species: Several species within the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot), are known to produce a variety of indole alkaloids, including yohimbine and its isomers. The roots of R. serpentina have been found to contain yohimbic acid and isorauhimbinic acid.[3][4] One study also identified yohimbic acid in the hairy root cultures of Rauwolfia serpentina.[5] Another species, Rauwolfia tetraphylla, has been reported to contain a significant amount of yohimbine in its leaves.
Quantitative Data of Yohimbic Acid and Derivatives
The concentration of yohimbic acid and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and the analytical method employed for quantification.
| Plant Species | Plant Part | Compound | Concentration Range | Analytical Method | Reference |
| Pausinystalia johimbe | Bark | Yohimbine | 0.1% - 0.91% (w/w) | UPLC-UV-MS | [2] |
| Pausinystalia johimbe | Bark | Yohimbine | ~6% of total alkaloids | Not Specified | [1] |
| Pausinystalia johimbe | Bark | Yohimbine | 0.56% - 1.8% (w/w) | UHPLC-UV-MS/MS | [6] |
| Rauwolfia serpentina | Roots | Yohimbine | 0.020% (mass) | LC-MS | [7] |
| Rauwolfia serpentina | Roots | Yohimbic Acid | Not Quantified | Spectroscopic/Chemical | [3] |
| Rauwolfia serpentina | Hairy Roots | Yohimbic Acid | Not Quantified | Spectroscopic | [5] |
| Rauwolfia species | Rootstocks | Yohimbine | 176.5 ± 0.2 (μg/g) | HPLC | [8] |
Experimental Protocols
Extraction of Yohimbine from Pausinystalia johimbe Bark
A common method for the extraction of yohimbine from yohimbe bark involves solvent extraction. The following is a representative protocol:
-
Preparation of Plant Material: Grind the dried bark of Pausinystalia johimbe into a fine powder (20-40 mesh).
-
Extraction:
-
Perform a reflux extraction on the powdered bark with 80-90% ethanol. The ratio of the solvent to the raw material is typically 3-6 times the weight of the crushed material.
-
Concentrate the resulting extract.
-
-
Precipitation and Acid Treatment:
-
Add water to the concentrated extract to precipitate the alkaloids.
-
Collect the precipitate and treat it with an acidic solution to dissolve the alkaloids.
-
-
Purification:
-
Decolorize the acidic solution.
-
Perform column chromatography for separation.
-
-
Crystallization: Crystallize the purified yohimbine from the appropriate solvent.[9]
A more environmentally friendly method utilizes supercritical fluid extraction (SFE) with CO2.[10][11]
Experimental Workflow for Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of yohimbine.
Quantification of Yohimbine and its Derivatives by UHPLC-UV-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of yohimbic acid derivatives.
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18).
-
Mobile Phase: A gradient elution using two solvents:
-
A: 0.1% (v/v) aqueous ammonium hydroxide
-
B: 0.1% ammonium hydroxide in methanol
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte (yohimbine, corynanthine, rauwolscine, etc.).
-
-
Quantification:
Signaling Pathways
The primary pharmacological effect of yohimbine and its derivatives is the antagonism of α2-adrenergic receptors.[13] These receptors are part of the G-protein coupled receptor family and are involved in regulating the release of neurotransmitters like norepinephrine.
By blocking the presynaptic α2-adrenergic receptors, yohimbine inhibits the negative feedback loop that normally reduces norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, resulting in heightened sympathetic activity.
The binding of an agonist to the α2-adrenergic receptor typically activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] Yohimbine, as an antagonist, prevents this cascade.
Furthermore, yohimbine has been shown to attenuate the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB by downregulating the PLCγ1 signaling pathway, an effect that appears to be independent of its α2B-adrenergic receptor antagonism.[16]
Signaling Pathway of α2-Adrenergic Receptor and Yohimbine's Action
Caption: The signaling cascade of the α2-adrenergic receptor and the antagonistic action of yohimbine.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. researchgate.net [researchgate.net]
- 3. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of content of indole alkaloids in cell biomass of Rauwolfia serpentina Benth. ex Kurz tissue culture | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. CN102010409A - Method for extracting and separating yohimbine from Africa yohimbe bark - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 15. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 16. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yohimbic acid ethyl ester, a derivative of the natural indole alkaloid yohimbine, has been identified as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A). This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent impact on intracellular signaling. This document provides a comprehensive overview of its receptor binding profile, a summary of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental evaluation workflow. The information presented is intended to support further research and development efforts in leveraging ADRA2A antagonism for therapeutic applications.
Introduction
Yohimbine and its analogues have long been a subject of pharmacological interest due to their interaction with adrenergic receptors. Yohimbine itself is a nonselective antagonist with a high affinity for several receptor subtypes, which can lead to a broad range of physiological effects and potential side effects. The development of more selective antagonists is a key objective for targeting specific pathologies with greater precision. This compound (also referred to as compound 3a in seminal literature) emerged from structure-based drug design efforts to create derivatives of yohimbic acid with improved selectivity for the ADRA2A receptor.[1] The ADRA2A receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating neurotransmitter release and is implicated in various physiological processes, making it a significant target for therapeutic intervention.
Core Mechanism of Action: Selective ADRA2A Antagonism
The primary mechanism of action of this compound is its function as a competitive antagonist at the alpha-2A adrenergic receptor (ADRA2A).[2][3]
The ADRA2A receptor is canonically coupled to an inhibitory G protein (Gαi). When an agonist, such as the endogenous catecholamine norepinephrine, binds to ADRA2A, it triggers a conformational change in the receptor. This leads to the activation of the Gαi protein, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
This compound exerts its effect by binding to the ADRA2A receptor without activating it. By occupying the binding site, it prevents norepinephrine and other agonists from binding and initiating the Gαi-mediated inhibitory signaling cascade. Consequently, adenylyl cyclase remains active, and cAMP levels are not suppressed, effectively blocking the receptor's downstream effects. This antagonistic action is central to its pharmacological profile.
Signaling Pathway Diagram
The following diagram illustrates the canonical ADRA2A signaling pathway and the inhibitory action of this compound.
Caption: ADRA2A signaling and antagonism by this compound.
Quantitative Data: Receptor Binding and Selectivity
The antagonist activity of this compound has been quantified and compared to its parent compound, yohimbine. The data, derived from cell-based calcium flux assays, demonstrates its potency at the ADRA2A receptor and its selectivity over the ADRA1A receptor.[6] The half-maximal inhibitory concentration (IC50) indicates the concentration of the antagonist required to inhibit 50% of the agonist response. The selectivity index (SI) is calculated as the ratio of the IC50 for ADRA1A to the IC50 for ADRA2A, with a higher value indicating greater selectivity for ADRA2A.
| Compound | ADRA2A IC50 (nM) | ADRA1A IC50 (nM) | Selectivity Index (SI) |
| Yohimbine | 15 | 1410 | 94 |
| This compound | 31 | 3350 | 108 |
| Table 1: Antagonist Activity and Selectivity of this compound vs. Yohimbine.[6] |
As shown in the table, while this compound has a slightly lower potency for ADRA2A (higher IC50) compared to yohimbine, it exhibits a higher IC50 for ADRA1A, resulting in an improved selectivity index.[1][6]
Experimental Protocols
The characterization of this compound's antagonist activity involves specific in vitro assays. The primary method cited is a cell-based calcium flux assay.[7]
Cell-Based Calcium Flux Assay for ADRA2A/ADRA1A Antagonism
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium mobilization induced by an agonist. Since ADRA2A is Gαi-coupled and does not directly signal through calcium, this assay utilizes engineered cell lines (e.g., Chem-1) that co-express the adrenergic receptor and a promiscuous G-protein (like Gαqi5) that couples receptor activation to the phospholipase C pathway, leading to a measurable calcium release.
Objective: To determine the IC50 value of a test compound (this compound) at the human ADRA2A and ADRA1A receptors.
Materials:
-
Cell Lines: Chem-1 cells stably overexpressing human ADRA2A or ADRA1A receptors (e.g., Merck Millipore, cat. #: HTS096RTA and HTS087RTA).[7]
-
Culture Medium: As specified by the cell line provider.
-
Assay Plates: Black, clear-bottom 384-well microplates.[7]
-
Calcium-sensitive dye: Fluo-8 AM or equivalent.[7]
-
Reference Agonist: Epinephrine.[7]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FDSS).
Methodology:
-
Cell Plating: Culture the appropriate cell line according to the supplier's manual. The day before the assay, seed the cells into 384-well microplates at a density of approximately 10,000 cells per well.[7]
-
Dye Loading: On the day of the experiment, remove the culture medium and replace it with the assay buffer containing the calcium-sensitive fluorescent dye. Incubate the plate for at least 1-2 hours at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Also, prepare a solution of the reference agonist (epinephrine) at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Pre-incubation: Add the various concentrations of this compound to the respective wells of the cell plate. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Add the EC80 concentration of epinephrine to all wells simultaneously using the instrument's liquid handler.
-
Data Acquisition: Continuously record the fluorescence intensity over time to measure the intracellular calcium flux. The antagonist effect is observed as a reduction in the peak fluorescence signal compared to control wells (agonist only).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with 0% inhibition corresponding to the signal from the agonist alone and 100% inhibition corresponding to the baseline signal with no agonist. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for characterizing a novel ADRA2A antagonist like this compound.
Caption: Workflow for functional characterization of an ADRA2A antagonist.
Conclusion
This compound is a selective ADRA2A antagonist, a mechanism it achieves by competitively blocking the binding of endogenous agonists and thereby preventing the Gαi-mediated inhibition of adenylyl cyclase. Quantitative analysis demonstrates its improved selectivity for ADRA2A over ADRA1A when compared to its parent compound, yohimbine. The experimental protocols and workflows detailed herein provide a framework for the continued investigation and characterization of this and similar compounds. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of selective ADRA2A antagonism.
References
- 1. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innoprot.com [innoprot.com]
- 5. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 73840-32-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Potential Pharmacological Effects of Yohimbic Acid Esters: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yohimbine, a natural indole alkaloid, is well-documented as a competitive α2-adrenergic receptor antagonist. Its core structure, yohimbic acid, presents a versatile scaffold for the synthesis of various esters with modified pharmacological profiles. This technical guide provides an in-depth analysis of the potential pharmacological effects of yohimbic acid esters, with a focus on their interaction with adrenoceptors. We summarize available quantitative data on the binding affinities and selectivity of these compounds, detail relevant experimental protocols for their synthesis and evaluation, and visualize key signaling pathways. The presented information aims to facilitate further research and development of novel therapeutic agents derived from the yohimbine framework.
Introduction
Yohimbine, the methyl ester of yohimbic acid, has a long history of use, primarily for its effects on the central and peripheral nervous systems. Its principal mechanism of action is the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine release.[1][2][3] However, yohimbine's utility can be limited by its non-selective nature, interacting with other receptors such as α1-adrenoceptors, serotonin, and dopamine receptors.[3][4] This has prompted investigations into derivatives of yohimbic acid, particularly its esters, to develop compounds with enhanced selectivity and potentially improved therapeutic indices.
This guide explores the structure-activity relationships of yohimbic acid esters, focusing on how modifications to the ester group influence their pharmacological properties. We will delve into the quantitative data available for these compounds, provide detailed methodologies for their study, and illustrate the underlying signaling mechanisms.
Quantitative Pharmacological Data
The pharmacological activity of yohimbic acid esters is primarily characterized by their binding affinity (Ki) for adrenergic receptors and their selectivity for α2 over α1 subtypes. Recent studies have synthesized and evaluated a series of yohimbic acid esters, including simple alkyl esters and more complex amino esters, revealing significant variations in their receptor interaction profiles.
Table 1: Binding Affinities (pKi) and Selectivity of Yohimbic Acid Esters for α2A- and α1A-Adrenoceptors
| Compound | R Group | pKi (α2A) | pKi (α1A) | Selectivity Index (SI) α2A/α1A |
| Yohimbine (1) | -CH₃ | 8.8 ± 0.1 | 6.8 ± 0.1 | 94 |
| 3a | -CH₂CH₃ | 8.2 ± 0.1 | 6.1 ± 0.1 | 108 |
| 3b | -(CH₂)₂CH₃ | 8.0 ± 0.1 | 6.3 ± 0.1 | 48 |
| 3c | -CH(CH₃)₂ | 7.9 ± 0.1 | 6.2 ± 0.1 | 48 |
| 3d | -(CH₂)₃CH₃ | 8.1 ± 0.1 | 6.4 ± 0.1 | 48 |
| 3e | -CH₂Ph | 8.1 ± 0.1 | 6.7 ± 0.1 | 18 |
| 4a | -(CH₂)₂NH₂ | 8.5 ± 0.1 | 5.8 ± 0.1 | 556 |
| 4b | -(CH₂)₃NH₂ | 8.6 ± 0.1 | 5.8 ± 0.1 | 556 |
| 4c | -(CH₂)₄NH₂ | 8.4 ± 0.1 | 5.7 ± 0.1 | 556 |
| 4d | -(CH₂)₅NH₂ | 8.3 ± 0.1 | 5.8 ± 0.1 | 350 |
| 4e | -(CH₂)₆NH₂ | 8.2 ± 0.1 | 5.7 ± 0.1 | 350 |
| 4f | -(CH₂)₂N(CH₃)₂ | 8.6 ± 0.1 | 6.2 ± 0.1 | 226 |
| 4g | -(CH₂)₃N(CH₃)₂ | 8.6 ± 0.1 | 6.1 ± 0.1 | 350 |
| 4h | -(CH₂)₂-piperidine | 8.7 ± 0.1 | 6.3 ± 0.1 | 226 |
| 4i | -(CH₂)₃-piperidine | 8.7 ± 0.1 | 6.2 ± 0.1 | 350 |
| 4j | -(CH₂)₂-morpholine | 8.6 ± 0.1 | 6.3 ± 0.1 | 226 |
| 4k | -(CH₂)₃-morpholine | 8.6 ± 0.1 | 6.1 ± 0.1 | 350 |
| 4l | -(CH₂)₂-pyrrolidine | 8.7 ± 0.1 | 6.3 ± 0.1 | 226 |
| 4m | -(CH₂)₃-pyrrolidine | 8.7 ± 0.1 | 6.1 ± 0.1 | 350 |
| 4n | -(CH₂)₂-N-methylpiperazine | 8.6 ± 0.1 | 5.8 ± 0.1 | >556 |
| 4o | -(CH₂)₃-N-methylpiperazine | 8.6 ± 0.1 | 5.7 ± 0.1 | >556 |
| 4p | -(CH₂)₂-N-phenylpiperazine | 8.6 ± 0.1 | 6.8 ± 0.1 | 59 |
Data extracted from Chayka et al., 2024.[5] The Selectivity Index (SI) was calculated as 10^(pKi(α2A) - pKi(α1A)).
Table 2: Functional Antagonistic Potency (pIC₅₀) of Compound 4n and Yohimbine
| Compound | pIC₅₀ (α2A) | pIC₅₀ (α2B) | pIC₅₀ (α2C) | pIC₅₀ (5-HT₁A) |
| Yohimbine (1) | 8.5 ± 0.1 | 7.9 ± 0.1 | 8.6 ± 0.1 | 7.3 ± 0.1 |
| 4n | 8.4 ± 0.1 | 6.6 ± 0.1 | 8.5 ± 0.1 | 7.3 ± 0.1 |
Data extracted from Chayka et al., 2024.[5]
Experimental Protocols
Synthesis of Yohimbic Acid Esters
The synthesis of yohimbic acid esters typically starts from yohimbine hydrochloride, which is first hydrolyzed to yohimbic acid. Subsequent esterification with the desired alcohol yields the final product.
A. General Procedure for the Synthesis of Yohimbic Acid (2) from Yohimbine Hydrochloride (1)
-
Hydrolysis: Yohimbine hydrochloride is dissolved in a suitable solvent, such as a mixture of methanol and water.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for several hours to facilitate the hydrolysis of the methyl ester.
-
After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate yohimbic acid.
-
The crude yohimbic acid is collected by filtration, washed with water, and dried.[5]
B. General Procedure for the Synthesis of Alkyl Esters of Yohimbic Acid (e.g., 3a-3e)
-
Esterification: Yohimbic acid (2) is dissolved in the corresponding alcohol (e.g., ethanol for 3a).
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux for several hours.
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) and then with brine.
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude ester, which can be further purified by chromatography.[5]
C. General Procedure for the Synthesis of Amino Esters of Yohimbic Acid (e.g., 4a-4p) via Mitsunobu Reaction
-
Reaction Setup: Yohimbic acid (2), the corresponding amino alcohol, and triphenylphosphine (PPh₃) are dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired amino ester.[5]
Caption: Synthetic workflow for yohimbic acid esters.
Radioligand Binding Assay for Adrenoceptors
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human α1A- or α2A-adrenoceptor subtypes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[2]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, at a pH of 7.4.[2]
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-prazosin for α1A or [³H]-rauwolscine for α2A), and various concentrations of the yohimbic acid ester.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][6][7]
-
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to act as an antagonist by inhibiting the production of cyclic AMP (cAMP) induced by an agonist.
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the α2-adrenoceptor of interest.
-
Assay Procedure (Antagonist Mode):
-
Seed the cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the yohimbic acid ester and pre-incubate.
-
Add a known α2-adrenoceptor agonist (e.g., clonidine) at its EC₈₀ concentration (the concentration that produces 80% of its maximal response).
-
Simultaneously add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Incubate to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
Signaling Pathways
The primary pharmacological effect of yohimbic acid esters is the antagonism of α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking these receptors, yohimbic acid esters prevent this inhibitory effect, thereby maintaining or increasing cAMP levels.
Caption: Antagonism of α2-adrenoceptor signaling by yohimbic acid esters.
Recent research on yohimbine itself has indicated that its effects may not be solely mediated by α2-adrenoceptor antagonism. For instance, in vascular smooth muscle cells, yohimbine has been shown to suppress proliferation stimulated by platelet-derived growth factor (PDGF-BB) through the downregulation of the phospholipase Cγ1 (PLCγ1) signaling pathway, an effect that appears to be independent of α2B-adrenergic receptors.[1][11] This suggests that yohimbic acid and its esters may have additional, off-target effects that contribute to their overall pharmacological profile. Further investigation is needed to elucidate the specific downstream signaling pathways modulated by different yohimbic acid esters.
Conclusion
Yohimbic acid esters represent a promising class of compounds for the development of novel therapeutics, particularly those targeting the adrenergic system. The available data demonstrate that modification of the ester group can significantly alter the affinity and selectivity for α-adrenoceptor subtypes. Specifically, the introduction of amino ester moieties can lead to a substantial increase in selectivity for α2A over α1A adrenoceptors compared to the parent compound, yohimbine.
The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological evaluation of new yohimbic acid esters. Future research should focus on expanding the library of these compounds and conducting comprehensive in vitro and in vivo studies to fully characterize their pharmacological and toxicological profiles. A deeper understanding of their engagement with various signaling pathways will be crucial for identifying lead candidates with optimal therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Yohimbic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core scientific attributes of yohimbic acid. It is designed to be a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.
Introduction and-Core-Properties
Yohimbic acid, an amphoteric demethylated derivative of the well-known indole alkaloid yohimbine, has been a subject of scientific interest for its distinct pharmacological properties.[1] Unlike its parent compound, which is widely recognized for its α2-adrenergic receptor antagonism, yohimbic acid has demonstrated unique vasodilatory and sympatholytic activities.[1] This guide delves into the historical milestones of its discovery, its physicochemical characteristics, and the experimental methodologies associated with its study.
Physicochemical Properties
Yohimbic acid (C₂₀H₂₄N₂O₃) is a yohimban alkaloid with a molecular weight of 340.4 g/mol .[2][3] It is functionally related to 17α-yohimbol.[2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem CID: 72131[2][3] |
| Molecular Weight | 340.4 g/mol | PubChem CID: 72131[2][3] |
| IUPAC Name | (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | PubChem CID: 72131[3] |
| CAS Number | 522-87-2 | PubChem CID: 72131[3] |
| Monoisotopic Mass | 340.17869263 Da | PubChem CID: 72131[2][3] |
Table 1: Physicochemical Properties of Yohimbic Acid
Discovery and History
The initial pharmacological investigation of yohimbic acid can be traced back to the mid-20th century, with the foundational work of French pharmacologist Raymond-Jean Hamet. His research in the 1950s and early 1960s first described the sympatholytic and direct vasodilatory actions of this demethylated derivative of yohimbine. These early studies, published in the Comptes Rendus des Séances de l'Académie des Sciences, laid the groundwork for understanding the distinct pharmacological profile of yohimbic acid compared to its more famous precursor.
While yohimbine was first isolated from the bark of the Pausinystalia yohimbe tree in the late 19th century, yohimbic acid was subsequently identified as a product of yohimbine's hydrolysis.[4] This chemical relationship is a key aspect of its history and the primary method for its preparation in a laboratory setting.
Experimental Protocols
Synthesis of Yohimbic Acid via Hydrolysis of Yohimbine
Yohimbic acid is most commonly prepared by the hydrolysis of yohimbine.[4] This process involves the cleavage of the methyl ester group of yohimbine. The reaction kinetics of this hydrolysis have been studied, indicating that it follows first-order kinetics.[4]
Objective: To synthesize yohimbic acid by the alkaline hydrolysis of yohimbine hydrochloride.
Materials:
-
Yohimbine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Distilled water
-
Heating apparatus (e.g., water bath)
-
pH meter or pH indicator strips
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve a known quantity of yohimbine hydrochloride in distilled water in a reaction vessel.
-
Alkalinization: Add a molar excess of sodium hydroxide solution to the yohimbine solution to raise the pH and initiate hydrolysis.
-
Heating: Heat the reaction mixture in a water bath to accelerate the hydrolysis process. The reaction temperature and duration can be optimized based on kinetic studies (e.g., heating at temperatures between 50°C and 80°C).[5]
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the yohimbine peak and the appearance of the yohimbic acid peak.
-
Neutralization: Once the reaction is complete, cool the solution and carefully neutralize it with hydrochloric acid to a neutral pH.
-
Isolation: The resulting yohimbic acid can be isolated through crystallization by concentrating the solution and allowing it to cool, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Synthesis of Yohimbic Acid via Alkaline Hydrolysis.
Signaling Pathways and Mechanism of Action
While the pharmacological actions of yohimbine are extensively documented, particularly its antagonism of α2-adrenergic receptors, the specific signaling pathways of yohimbic acid are less well-defined.[6][7][8] The primary reported activities of yohimbic acid are its sympatholytic and vasodilatory effects.
The sympatholytic activity suggests that yohimbic acid may interfere with the sympathetic nervous system, potentially by modulating adrenergic receptor signaling, though its affinity for these receptors relative to yohimbine is not well-quantified in publicly available literature.
The direct vasodilatory action indicates that yohimbic acid can relax blood vessels independently of the nervous system, possibly through mechanisms involving smooth muscle cell signaling, such as modulation of ion channels or intracellular calcium levels.
Further research is required to elucidate the precise molecular targets and downstream signaling cascades responsible for the observed pharmacological effects of yohimbic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
Solubility Profile of Yohimbic Acid Ethyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbic acid ethyl ester, a derivative of the indole alkaloid yohimbine, is a compound of interest in pharmaceutical research due to its potential pharmacological activities.[1] Like its parent compound, it is investigated for its interaction with adrenergic receptors.[2][3] A critical physicochemical property influencing its formulation, bioavailability, and in vitro testing is its solubility in various organic solvents. This technical guide provides an in-depth overview of the available solubility data for this compound and related yohimbine compounds, detailed experimental protocols for solubility determination, and a visualization of its presumed signaling pathway.
Data Presentation: Solubility of this compound and Related Compounds
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information for the ethyl ester and its parent compounds, yohimbine and yohimbic acid, a general solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | No quantitative value available. |
| Yohimbic Acid | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (367.19 mM)[4] | Not Specified | Ultrasonic assistance may be needed.[4] |
| Yohimbine | Ethanol | Readily Soluble[5][6] | Not Specified | |
| Methanol | Soluble[7] | Not Specified | ||
| Chloroform | Readily Soluble[5][6] | Not Specified | ||
| Diethyl Ether | Sparingly Soluble[5][6] | Not Specified | ||
| Hot Benzene | Soluble[8] | Not Specified | ||
| Tetrahydrofuran (THF) | Soluble[9] | Not Specified | ||
| Water | Very Slightly Soluble[9] | Not Specified | ||
| Yohimbine Hydrochloride | Ethanol | Soluble[7] | Not Specified | |
| Methanol | Soluble[7] | Not Specified | ||
| Chloroform | Easily Soluble[7] | Not Specified | ||
| Water | Slightly Soluble[7] | Not Specified | More soluble than yohimbine base.[3] |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a specific solvent is a fundamental parameter. The shake-flask method is a widely accepted technique for this determination.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in replicate to ensure accuracy and precision.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Yohimbine, the parent compound of this compound, is a known antagonist of the alpha-2 adrenergic receptor.[3] It is therefore presumed that this compound exerts its pharmacological effects through a similar mechanism. The following diagram illustrates the general signaling pathway of an alpha-2 adrenergic receptor.
References
- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yohimbine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]
- 8. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]
- 9. Yohimbine CAS#: 146-48-5 [m.chemicalbook.com]
Spectroscopic Profile of Yohimbic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for yohimbic acid ethyl ester, a selective α2A-adrenoceptor antagonist. Due to the limited availability of complete, experimentally-derived spectra for this compound in the public domain, this document presents a combination of directly measured data, comparative data from the closely related and well-characterized compound yohimbine (yohimbic acid methyl ester), and general spectroscopic principles for esters. This approach offers a robust analytical package for researchers engaged in the synthesis, characterization, and application of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data for this compound
The ¹H NMR spectral data for this compound was obtained from a recent study detailing its synthesis.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.94 | bs | H1 | |
| 7.45 | d | 7.7 | H9 |
| 7.30 | d | 8.0 | H12 |
| 7.11 | t | 7.7 | H11 |
| 7.02 | t | 7.5 | H10 |
| 4.60 | s | OH | |
| 4.25 | q | 7.1 | OCH₂CH₃ |
| 3.82 | s | H17 | |
| 3.40 | d | 11.0 | H21a |
| 3.20 | m | H3 | |
| 3.05 | m | H5a | |
| 2.90 | m | H5b | |
| 2.80 | m | H6a | |
| 2.70 | m | H6b | |
| 2.30 | m | H14a | |
| 2.10 | s | H16 | |
| 1.95 | m | H20 | |
| 1.85 | m | H15 | |
| 1.70 | m | H19 | |
| 1.55 | m | H14b | |
| 1.30 | t | 7.1 | OCH₂CH₃ |
Solvent: DMSO-d₆, Frequency: 500 MHz
¹³C NMR Data for this compound
The following table summarizes the ¹³C NMR spectral data for this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.2 | C=O |
| 136.2 | C13 |
| 134.1 | C8 |
| 127.5 | C2 |
| 121.0 | C11 |
| 118.9 | C10 |
| 117.9 | C9 |
| 111.1 | C7 |
| 108.7 | C12 |
| 70.1 | C17 |
| 60.8 | OCH₂CH₃ |
| 59.9 | C21 |
| 52.8 | C3 |
| 52.1 | C5 |
| 49.9 | C16 |
| 40.5 | C20 |
| 36.9 | C15 |
| 31.8 | C14 |
| 22.1 | C6 |
| 21.9 | C19 |
| 14.6 | OCH₂CH₃ |
Solvent: DMSO-d₆, Frequency: 126 MHz
Infrared (IR) Spectroscopy
Esters typically exhibit a strong carbonyl (C=O) stretching vibration in the region of 1750-1735 cm⁻¹. Additionally, two C-O stretching bands are expected between 1300 and 1000 cm⁻¹. The IR spectrum of yohimbine hydrochloride shows a characteristic C=O stretch at 1718 cm⁻¹.[1] For this compound, this peak would be in a similar region. Other significant peaks would include O-H stretching from the hydroxyl group (around 3670 cm⁻¹ in yohimbine hydrochloride) and C-H stretching from the aromatic and aliphatic portions of the molecule.
Table 3: Predicted and Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Yohimbine Hydrochloride[1] |
| O-H Stretch | ~3600-3200 | 3670 |
| Aromatic C-H Stretch | ~3100-3000 | 3087, 3066 |
| Aliphatic C-H Stretch | ~3000-2850 | 2883, 2887 |
| C=O Stretch (Ester) | 1750-1735 | 1718 |
| C-O Stretch (Ester) | 1300-1000 | N/A |
| O-H Bend | ~1440-1395 | 1408 |
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound is not currently available in public databases. However, the mass spectrum of the closely related yohimbine provides a valuable reference for the expected fragmentation patterns. The molecular weight of this compound is 368.47 g/mol .
The mass spectrum of yohimbine (molecular weight 354.44 g/mol ) shows a prominent molecular ion peak. The fragmentation of yohimbine typically involves the retro-Diels-Alder (RDA) cleavage of the C-ring. A similar fragmentation pattern would be expected for this compound.
Table 4: Mass Spectrometry Data for Related Yohimbane Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Information |
| Yohimbic Acid | C₂₀H₂₄N₂O₃ | 340.4 | GC-MS data available. |
| Yohimbine (Methyl Ester) | C₂₁H₂₆N₂O₃ | 354.44 | Electron ionization mass spectrum available, shows molecular ion peak. |
| This compound | C₂₂H₂₈N₂O₃ | 368.47 | Data not available, expected fragmentation similar to yohimbine. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
NMR spectra for this compound were recorded on a Bruker AVANCE III HD 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample involves the KBr pellet method. The sample is mixed with potassium bromide powder and compressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument. For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
Visualizations
The following diagrams illustrate the workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Structural relationship of yohimbane alkaloids.
References
The Evolving Landscape of Yohimbine Analogs: A Technical Guide to Biological Activity and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, a naturally occurring indole alkaloid, has long been a subject of intense scientific scrutiny due to its potent and relatively non-selective antagonist activity at α2-adrenergic receptors.[1] This has led to its exploration for a variety of therapeutic applications, from erectile dysfunction to the modulation of cardiovascular and central nervous system disorders.[2] However, its lack of selectivity, leading to off-target effects, has spurred the development of a diverse array of synthetic yohimbine analogs. This in-depth technical guide provides a comprehensive overview of the biological activity of these synthetic analogs, focusing on their structure-activity relationships, receptor binding affinities, and functional potencies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to support researchers in the ongoing quest for more selective and efficacious therapeutic agents.
Data Presentation: Quantitative Analysis of Yohimbine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of yohimbine and a selection of its synthetic analogs at various adrenergic and serotonergic receptor subtypes. This data is critical for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Yohimbine and Analogs at Human Adrenergic Receptors [3]
| Compound | α2A-AR | α2B-AR | α2C-AR | α1A-AR | α1B-AR | α1D-AR |
| Yohimbine | 1.8 | 4.9 | 0.9 | 490 | 380 | 290 |
| Rauwolscine | 1.2 | 1.8 | 0.6 | 280 | 210 | 180 |
| Corynanthine | 380 | 1200 | 880 | 22 | 45 | 35 |
| Atipamezole | 0.6 | 1.1 | 1.5 | 1800 | 2500 | 3200 |
| MK-912 | 2.0 | 25 | 0.15 | 1500 | 2200 | 1800 |
| BRL-44408 | 2.3 | 110 | 73 | 81 | 150 | 200 |
Table 2: Functional Activity (IC50/EC50, nM) and Selectivity of Selected Yohimbine Analogs [4][5]
| Compound | α2A-AR Antagonism (IC50) | 5-HT1A Partial Agonism (EC50) | α1A/α2A Selectivity Index | α2B/α2A Selectivity Index |
| Yohimbine | ~2.5 | ~50 | >100 | ~2.7 |
| Fluparoxan | ~5.0 | >1000 (weak partial agonist) | >200 | ~1.5 |
| Amino Ester 4n | ~2.0 | ~60 | >556 | ~226 |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel compounds. The following sections detail the methodologies for key in vitro assays used to characterize the biological activity of synthetic yohimbine analogs.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a standard procedure for determining the binding affinity of yohimbine analogs to adrenergic receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-Rauwolscine for α2-ARs, [3H]-Prazosin for α1-ARs).
-
Unlabeled competitor (e.g., phentolamine or the test compound).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation fluid.
-
96-well filter plates (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds (yohimbine analogs) in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM phentolamine), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
cAMP Functional Assay for Gi-Coupled Receptors (e.g., α2-Adrenergic Receptors)
This protocol describes a method to assess the functional antagonist activity of yohimbine analogs at Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the Gi-coupled receptor of interest.
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist for the receptor.
-
Test compounds (yohimbine analogs).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure (Antagonist Mode):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add varying concentrations of the test compound (yohimbine analog) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the known agonist at its EC80 concentration (the concentration that produces 80% of its maximal response) to all wells except the basal control.
-
Simultaneously, add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the cAMP levels using the chosen detection method.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway: α2-Adrenergic Receptor
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[6] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Yohimbine and its analogs act as antagonists, blocking this signaling cascade.
Caption: Simplified signaling pathway of the α2-adrenergic receptor.
Experimental Workflow: High-Throughput Screening for α2-Adrenergic Receptor Antagonists
The discovery of novel and selective yohimbine analogs often involves a high-throughput screening (HTS) cascade to efficiently identify promising lead compounds from large chemical libraries.
Caption: A typical high-throughput screening cascade for identifying selective GPCR antagonists.
Conclusion
The development of synthetic yohimbine analogs represents a promising avenue for the discovery of novel therapeutics with improved selectivity and efficacy. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to refine the pharmacological profiles of these compounds. This technical guide provides a foundational resource for scientists and drug development professionals, offering a consolidated view of the current knowledge and practical tools to accelerate the journey from hit identification to lead optimization. The continued exploration of the chemical space around the yohimbine scaffold, guided by the principles outlined herein, holds significant potential for addressing unmet medical needs in a range of therapeutic areas.
References
- 1. The importance of ligands for G protein-coupled receptor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Ethyl Esterification of Yohimbic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ethyl esterification of yohimbic acid to synthesize its corresponding ethyl ester, a derivative of the psychoactive indole alkaloid yohimbine. The synthesis is achieved through a Fischer-Speier esterification reaction, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The provided data and methodologies are intended to serve as a foundational guide for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Yohimbic acid is a carboxylic acid derivative of yohimbine, an indole alkaloid sourced from the bark of the Pausinystalia yohimbe tree. Yohimbine and its derivatives are of significant interest in pharmaceutical research due to their physiological effects, primarily as an α2-adrenergic receptor antagonist. The esterification of yohimbic acid allows for the modification of its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of novel therapeutic agents. The ethyl ester, in particular, may exhibit altered solubility, bioavailability, and metabolic stability compared to the parent compound.
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. To achieve a high yield of the ester, the equilibrium of the reaction is shifted towards the products. This is typically accomplished by using a large excess of the alcohol and/or by removing water as it is formed.[1][2][3]
Reaction Scheme
The overall reaction for the ethyl esterification of yohimbic acid is as follows:
Yohimbic Acid + Ethanol ⇌ Yohimbic Acid Ethyl Ester + Water
This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Yohimbic Acid | ≥95% | Commercially Available |
| Anhydrous Ethanol (EtOH) | Reagent Grade, ≥99.5% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 95-98% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Deionized Water | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Heating mantle with magnetic stirrer | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Glassware for extraction and filtration | ||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | ||
| Column chromatography setup (Silica gel) |
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve yohimbic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents). Using ethanol as the solvent drives the reaction equilibrium towards the product.[2]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. The addition should be done in an ice bath to dissipate the heat generated.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the yohimbic acid spot and the appearance of a new, less polar spot corresponding to the ethyl ester indicates the reaction's progress.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully neutralize the acidic solution by washing it with a saturated aqueous solution of sodium bicarbonate in a separatory funnel. Perform the washing until the effervescence ceases. This step is crucial to remove the acid catalyst and any unreacted yohimbic acid.
-
Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane is typically used as the eluent. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the synthesized ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Fischer esterification reaction. Note that these values are illustrative and may require optimization for the specific ethyl esterification of yohimbic acid.
| Parameter | Typical Value/Range | Notes |
| Reactant Molar Ratio | 1:20 to 1:100 (Yohimbic Acid:Ethanol) | A large excess of ethanol is used to drive the reaction equilibrium.[2] |
| Catalyst Loading | 0.1 - 0.2 equivalents (H₂SO₄) | Catalytic amount is sufficient. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Heating is required to overcome the activation energy. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. Typical reaction times for Fischer esterification can vary from 1-10 hours.[3] |
| Expected Yield | 60 - 95% | Yield is dependent on reaction conditions and purification efficiency. Fischer esterification can achieve high yields with excess alcohol.[2] |
| Purity (post-purification) | >95% | As determined by HPLC or GC. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ethyl esterification of yohimbic acid.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer-Speier esterification.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and ethyl acetate are flammable solvents. Ensure that the reaction and all handling of these solvents are performed away from open flames or ignition sources.
-
The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and perform the neutralization in a large enough vessel to accommodate any foaming.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound via Fischer-Speier esterification. By following these procedures, researchers can reliably produce this derivative for further investigation into its chemical and biological properties. The provided quantitative data serves as a starting point, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research applications. Standard analytical techniques are essential for the proper characterization and quality control of the final product.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proposed Synthesis of Yohimbine Alkaloids from Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a proposed synthetic route for the synthesis of yohimbine alkaloids starting from yohimbic acid ethyl ester. A direct, established, and optimized protocol for this specific transformation could not be identified in the reviewed scientific literature. The proposed pathway is based on well-established, analogous chemical reactions commonly employed in alkaloid synthesis. Researchers should consider this a theoretical framework that will require optimization and experimental validation.
Introduction
Yohimbine and its related alkaloids are a class of psychoactive indole alkaloids with a complex pentacyclic structure. They have garnered significant interest from the scientific community due to their wide range of pharmacological activities, including the treatment of erectile dysfunction and their potential in neurological research. The total synthesis of yohimbine alkaloids is a challenging endeavor that has been approached through various synthetic strategies, often involving key reactions such as the Pictet-Spengler reaction and intramolecular Diels-Alder cycloadditions.
This document outlines a proposed synthetic strategy for the preparation of yohimbine, starting from yohimbic acid, which can be obtained from the hydrolysis of yohimbine itself. The initial step involves the esterification of yohimbic acid to its ethyl ester, followed by a series of functional group transformations and cyclization reactions to construct the complete yohimbine scaffold.
Proposed Synthetic Pathway
The proposed synthetic pathway from yohimbic acid to yohimbine is depicted in the workflow diagram below. The key transformations include:
-
Step 1: Esterification of yohimbic acid to this compound.
-
Step 2: Reduction of the ethyl ester to a primary alcohol.
-
Step 3: Activation of the Alcohol by converting it into a good leaving group (e.g., a tosylate).
-
Step 4: Nucleophilic Substitution with tryptamine to introduce the indole moiety.
-
Step 5: Intramolecular Cyclization (Pictet-Spengler type) to form the final pentacyclic yohimbine core.
Caption: Proposed Synthetic Workflow from Yohimbic Acid to Yohimbine.
Data Presentation
The following table summarizes the proposed reaction steps, key reagents, and expected outcomes. The yield and purity are hypothetical and would need to be determined experimentally.
| Step | Transformation | Key Reagents | Solvent | Expected Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | This compound | 85-95 | >95 |
| 2 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | THF | Primary alcohol intermediate | 80-90 | >95 |
| 3 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | Tosyl ester intermediate | 90-98 | >95 |
| 4 | Nucleophilic Substitution | Tryptamine | Acetonitrile (MeCN) | Tryptamine adduct | 60-70 | >90 |
| 5 | Pictet-Spengler Cyclization | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Yohimbine | 50-60 | >90 |
Experimental Protocols
Protocol 1: Fischer Esterification of Yohimbic Acid
Objective: To synthesize this compound from yohimbic acid.
Materials:
-
Yohimbic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Dissolve yohimbic acid (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol 2: Reduction of this compound
Objective: To reduce the ethyl ester to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
-
Round-bottom flask, dropping funnel, standard glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting slurry until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the primary alcohol.
Application Notes and Protocols for the Quantification of Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbic acid, a primary metabolite of yohimbine, and its esters, such as yohimbic acid ethyl ester, are of significant interest in pharmacology and drug development. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and quality control of related pharmaceutical products. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily leveraging methods adapted from the analysis of its parent compound, yohimbine. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a range of options in terms of sensitivity and selectivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for analytical methods used in the quantification of yohimbine and related alkaloids. These values provide a benchmark for the expected performance of methods adapted for this compound, although specific validation for the ethyl ester is essential.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Typical Performance |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Performance |
| Linearity (Range) | 0.1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | < 100 ppt[1][2] |
| Limit of Quantification (LOQ) | 0.015 ng/mL[3] |
| Accuracy (% Recovery) | 99 - 103%[1][2] |
| Precision (% RSD) | < 5%[1] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a robust and widely accessible method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)[4]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (optional, for peak shape improvement)[4]
-
Orthophosphoric acid (for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of water and methanol, for example, in a 55:45 (v/v) ratio.[4] The mobile phase may contain 0.5% triethylamine, with the pH adjusted to a suitable value (e.g., 3.0) using orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 270 nm[4]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, tablets can be crushed, and the powder extracted with methanol, followed by sonication and filtration.[6][7] For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. All samples should be filtered through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers higher sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
UPLC HSS T3 column (e.g., 2.1 mm x 100 mm, 1.8 µm) or equivalent[2]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a deuterated analog)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 10 µL[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecular ion [M+H]⁺ of this compound. The product ion (Q3) will be a characteristic fragment ion. These transitions need to be optimized by infusing a standard solution of the analyte.
-
Source Parameters: Optimize source parameters such as ion spray voltage, source temperature, curtain gas, and nebulizer gas for maximum signal intensity.[3]
4. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (the same as the sample matrix) with known concentrations of this compound and a constant concentration of the internal standard.
-
Sample Preparation: For complex matrices like biological fluids, a sample preparation technique such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction.[1][2] This typically involves an extraction and cleanup step.
5. Analysis and Quantification
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Monitor the specified MRM transitions for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: General workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
References
- 1. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. aensiweb.com [aensiweb.com]
- 6. phcog.com [phcog.com]
- 7. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Analysis of Yohimbic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the development of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of yohimbic acid derivatives. Yohimbic acid, the amphoteric demethylated derivative of yohimbine, and its related compounds, including stereoisomers and degradation products, are of significant interest in pharmaceutical research and the quality control of dietary supplements.[1] This document outlines robust isocratic and gradient HPLC methods, sample preparation procedures, and method validation parameters. Additionally, a generalized workflow for HPLC method development is presented to guide researchers in establishing specific and sensitive analytical methods for these compounds.
Introduction
Yohimbine, a principal indole alkaloid from the bark of the Pausinystalia johimbe tree, and its derivatives are widely recognized for their pharmacological activities, primarily as α2-adrenergic receptor antagonists.[2] The analysis of yohimbine and its related substances, such as its diastereomers (e.g., corynanthine, rauwolscine) and its primary degradation product, yohimbinic acid, is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations and herbal supplements.[3][4] HPLC is the predominant analytical technique for the qualitative and quantitative analysis of these compounds due to its high resolution, sensitivity, and specificity.[5]
The development of a stability-indicating HPLC method is particularly important, as yohimbine can degrade to yohimbinic acid under hydrolytic conditions, especially in acidic injectable solutions.[6] This application note details established HPLC methods and provides a systematic approach for developing and validating new methods for a range of yohimbic acid derivatives.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocols are recommended for different sample matrices.
2.1.1. Standard Solutions
-
Prepare a stock solution of yohimbine hydrochloride (or other derivatives) by accurately weighing and dissolving the standard in methanol to a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves. Store stock solutions at 4°C in the dark.
2.1.2. Pharmaceutical Tablets or Capsules
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient.
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol).
-
Sonicate for 15-30 minutes to ensure complete dissolution of the analytes.[7]
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.1.3. Herbal Extracts and Dietary Supplements
-
Homogenize the sample (e.g., powdered bark, liquid extract).
-
For solid samples, weigh an appropriate amount and extract with methanol or a methanol-water mixture, often with the aid of ultrasonication.[7]
-
For liquid samples, dilute with a suitable solvent.
-
Centrifuge the extract to pelletize solid matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
HPLC Methodologies
Several HPLC methods have been developed for the analysis of yohimbic acid derivatives. Below are protocols for an isocratic method for general quantification and a gradient method for the separation of isomers.
2.2.1. Isocratic HPLC Method for Yohimbine and Yohimbinic Acid
This method is suitable for the routine quality control and stability testing of yohimbine formulations where the primary concern is the separation of the parent drug from its main degradation product, yohimbinic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of water and methanol (55:45 v/v) containing 0.5% triethylamine.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 270 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Expected Retention Times: Yohimbinic acid (~3 min), Yohimbine (~5 min).[9]
2.2.2. Gradient UHPLC Method for Yohimbine and its Diastereomers
This high-resolution method is designed to separate yohimbine from its closely related diastereomers, such as corynanthine.[3]
-
Column: Waters Acquity Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm particle size.[3]
-
Mobile Phase A: 0.1% (v/v) aqueous ammonium hydroxide.[3]
-
Mobile Phase B: 0.1% (v/v) ammonium hydroxide in methanol.[3]
-
Gradient Program: A linear gradient tailored to the specific separation, for example, starting with a low percentage of mobile phase B and gradually increasing.
-
Flow Rate: As per column manufacturer's recommendation for the given dimensions.
-
Detection: UV-DAD (Diode Array Detector) and/or Mass Spectrometry (MS).[3]
-
Injection Volume: 1-5 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Data Presentation
The following tables summarize typical performance data for HPLC methods used in the analysis of yohimbic acid derivatives.
Table 1: Chromatographic Conditions for Analysis of Yohimbic Acid Derivatives
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient UHPLC) |
| Analyte(s) | Yohimbine HCl | Yohimbine HCl & Degradants | Yohimbine & Corynanthine |
| Column | C18 | C18 (4.6 x 150 mm, 5 µm)[8] | Waters Acquity BEH C18[3] |
| Mobile Phase | Methanol:Water (70:30)[10] | Water:Methanol (55:45) + 0.5% TEA[8] | A: 0.1% aq. NH4OH, B: 0.1% NH4OH in MeOH[3] |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min[8] | Optimized for UHPLC |
| Detection | UV | UV at 270 nm[8] | UV/MS[3] |
| Retention Time (Yohimbine) | 4.2 min[10] | ~5 min | Analyte dependent |
Table 2: Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity (Yohimbine) | r² = 0.9999 (0.1 - 100 ppb) | |
| Accuracy (Recovery) | 99% to 103% | |
| Precision (%RSD) | Within-day: 1.51%, Between-day: 1.35% | [10] |
| Limit of Detection (LOD) | < 100 ppt | |
| Limit of Quantification (LOQ) | 0.2 µg/mL (Yohimbine & Corynanthine) | [7] |
Visualization of Experimental Workflow
The development of a robust HPLC method follows a systematic process. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC methods detailed in this application note provide a solid foundation for the analysis of yohimbic acid and its derivatives. The choice between an isocratic or gradient method will depend on the specific analytical requirements, with isocratic methods being suitable for simpler separations and gradient methods offering higher resolution for complex mixtures of isomers. By following the structured workflow for method development and validation, researchers can establish reliable and robust analytical procedures for the quality control and research of these pharmacologically important compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbic acid and its esters are derivatives of the indole alkaloid yohimbine, which is primarily extracted from the bark of the West African tree Pausinystalia johimbe. Yohimbine is well-known for its alpha-2 adrenergic receptor antagonist activity. The synthesis of yohimbic acid ethyl ester can be of significant interest for research and development purposes, including the exploration of new therapeutic agents with modified pharmacokinetic or pharmacodynamic profiles compared to the parent compound, yohimbine. These application notes provide detailed protocols for the large-scale synthesis of this compound, primarily through the esterification of yohimbic acid, which can be obtained from the hydrolysis of yohimbine.
Synthesis Strategy Overview
The most viable route for the large-scale synthesis of this compound begins with the extraction and purification of yohimbine from natural sources. The purified yohimbine is then hydrolyzed to yield yohimbic acid. Finally, yohimbic acid is esterified with ethanol to produce the desired ethyl ester. An alternative, more direct route involves the transesterification of yohimbine with ethanol. Both pathways are detailed below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Extraction and Purification of Yohimbine from Pausinystalia johimbe Bark
This protocol is based on established methods for alkaloid extraction.[1][2][3]
Methodology:
-
Milling and Defatting: Grind the dried Pausinystalia johimbe bark to a coarse powder (20-60 mesh).[3] The powdered bark is then defatted by extraction with a non-polar solvent like hexane in a Soxhlet apparatus for 8-12 hours to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted bark powder is air-dried and then subjected to extraction with an acidified ethanol solution (e.g., 90% ethanol adjusted to pH 3 with HCl).[2][3] The extraction is typically performed at an elevated temperature (60-70°C) with continuous stirring for 4-6 hours. This process is repeated three times with fresh solvent to ensure maximum extraction of the alkaloids.
-
Solvent Evaporation: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning: The resulting aqueous concentrate is adjusted to pH 9-10 with a base (e.g., ammonium hydroxide) to precipitate the crude alkaloids. The precipitate is then extracted into an organic solvent such as dichloromethane or chloroform.
-
Purification: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude yohimbine. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield yohimbine hydrochloride with a purity of over 98%.[2]
| Parameter | Value |
| Starting Material | Dried Pausinystalia johimbe bark |
| Particle Size | 20-60 mesh |
| Extraction Solvent | 90% Ethanol (acidified to pH 3) |
| Extraction Temperature | 60-70°C |
| Extraction Time | 3 x 4-6 hours |
| Final Product Purity | >98% (as Yohimbine HCl) |
Protocol 2: Synthesis of Yohimbic Acid via Hydrolysis of Yohimbine
Methodology:
-
Reaction Setup: In a large reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve yohimbine hydrochloride in a 2M solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature for 8-12 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 6. This will cause the yohimbic acid to precipitate out of the solution.
-
Purification: The precipitated yohimbic acid is collected by filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Caption: Reaction scheme for the hydrolysis of yohimbine.
| Parameter | Value |
| Starting Material | Yohimbine Hydrochloride |
| Reagent | 2M Sodium Hydroxide |
| Reaction Temperature | 100-110°C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
Protocol 3: Esterification of Yohimbic Acid to this compound
Methodology:
-
Reaction Setup: Suspend the dried yohimbic acid in anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a dropping funnel. The amount of ethanol should be sufficient to ensure effective stirring.
-
Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. A catalytic amount of sulfuric acid is typically sufficient.
-
Esterification: After the addition of the acid catalyst, heat the mixture to reflux (approximately 78-85°C) and maintain this temperature for 6-10 hours. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The ethyl ester will precipitate.
-
Purification: The crude product is collected by filtration, washed with deionized water, and then dried. Recrystallization from ethanol or another suitable solvent can be performed to obtain high-purity this compound.
Caption: Reaction scheme for the esterification of yohimbic acid.
| Parameter | Value |
| Starting Material | Yohimbic Acid |
| Reagent | Anhydrous Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Temperature | 78-85°C (Reflux) |
| Reaction Time | 6-10 hours |
| Expected Yield | 75-90% |
Protocol 4: Transesterification of Yohimbine to this compound (Alternative Route)
Methodology:
-
Reaction Setup: Dissolve yohimbine in a large excess of anhydrous ethanol in a reaction vessel fitted with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide, to the solution.
-
Transesterification: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction equilibrium is driven towards the product side by using a large excess of ethanol.
-
Workup and Purification: After completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Yohimbine |
| Reagent | Anhydrous Ethanol |
| Catalyst | Sodium Ethoxide |
| Reaction Temperature | 78-85°C (Reflux) |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable; avoid open flames and sparks.
Conclusion
The protocols outlined provide a comprehensive guide for the large-scale synthesis of this compound. The choice between the esterification and transesterification pathways will depend on factors such as the availability of starting materials, desired purity, and process economics. For large-scale production, the esterification of yohimbic acid is generally preferred due to potentially higher yields and simpler purification procedures.
References
- 1. Yohimbine Bark Extract: Manufacturing Process and Future Demand Growth [plantextractwholesale.com]
- 2. CN102030747A - Preparation method for yohimbine - Google Patents [patents.google.com]
- 3. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Yohimbic Acid Ethyl Ester by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbic acid and its esters, derivatives of the indole alkaloid yohimbine, are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities. The ethyl ester of yohimbic acid, in particular, serves as a crucial intermediate in the synthesis of various bioactive compounds. Achieving high purity of this compound is paramount for its use in further synthetic steps and for accurate biological evaluation. This document provides a detailed protocol for the purification of yohimbic acid ethyl ester using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. In the context of purifying this compound, a polar stationary phase (silica gel) is employed. The crude mixture is loaded onto the column, and a mobile phase of lower polarity is passed through it. Compounds with lower polarity and weaker interaction with the silica gel travel down the column faster, while more polar compounds are retained for longer. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted, allowing for the isolation of the desired this compound in a highly pure form. The basic nitrogen of the indole alkaloid structure often necessitates the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase to prevent peak tailing and improve separation.
Data Presentation
The following table summarizes the key quantitative parameters for a typical purification of this compound by column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm internal diameter |
| Silica Gel Mass | ~75 g |
| Crude Sample Load | 500 mg - 1 g |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate with 0.5% Triethylamine |
| Start: 95:5 (v/v) | |
| End: 70:30 (v/v) | |
| Flow Rate | 10-15 mL/min |
| Fraction Volume | 20 mL |
| Purity before Chromatography | ~85% (by HPLC) |
| Purity after Chromatography | >98% (by HPLC) |
| Typical Yield | 85-95% |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column (30 cm x 3 cm) with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude this compound in dichloromethane. Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%).
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot. This will provide a good starting point for the column chromatography mobile phase.
Column Packing (Wet Slurry Method)
-
Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Slurry Formation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine).
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the column gently to ensure even packing and remove any air bubbles.
-
Equilibration: Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial mobile phase until the packed bed is stable and equilibrated. Do not let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorption: In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Loading: Carefully add the dry-loaded sample onto the top of the prepared column.
Elution and Fraction Collection
-
Initial Elution: Carefully add the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine) to the column. Open the stopcock and begin collecting the eluent in fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can prepare a series of solvent mixtures with increasing polarity (e.g., 90:10, 85:15, 80:20, 75:25, 70:30 Hexane:Ethyl Acetate, all containing 0.5% Triethylamine) and add them sequentially to the column.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered tubes.
Fraction Analysis
-
TLC Monitoring: Spot every few fractions on a TLC plate and develop it in the optimized TLC mobile phase.
-
Pooling: Combine the fractions that contain the pure this compound (as determined by TLC).
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Chromatographic Parameters
Caption: Interplay of key parameters in column chromatography.
Application Notes and Protocols: Yohimbic Acid Ethyl Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbic acid ethyl ester is a derivative of yohimbic acid, an alkaloid found in the bark of the Pausinystalia yohimbe tree. In the field of medicinal chemistry, it serves as a valuable scaffold for the development of selective adrenoceptor antagonists. Its primary pharmacological application lies in its activity as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A), a G protein-coupled receptor involved in various physiological processes. These application notes provide a comprehensive overview of its synthesis, pharmacological activity, and relevant experimental protocols for its investigation.
Medicinal Chemistry Applications
The principal application of this compound in medicinal chemistry is as a selective antagonist of the ADRA2A receptor.[1] This selectivity makes it a valuable tool for studying the physiological and pathological roles of this specific receptor subtype. The parent compound, yohimbine, is a non-selective antagonist of alpha-2 adrenergic receptors and also interacts with other receptors, leading to a complex pharmacological profile and potential side effects.[2] The ethyl ester modification of yohimbic acid has been explored as a strategy to enhance selectivity for the ADRA2A subtype.
Further derivatization of the yohimbine scaffold, including modifications at the ester group, has been a key strategy in the structure-based design of more potent and selective ADRA2A antagonists. These efforts aim to develop therapeutic agents for conditions where ADRA2A modulation is beneficial, such as in certain inflammatory and cardiovascular disorders.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ADRA2A | Radioligand Binding Assay | 31 | [1] |
| This compound | ADRA1A | Radioligand Binding Assay | >1000 | [1] |
Table 1: In Vitro Activity of this compound
Signaling Pathway
This compound exerts its effect by antagonizing the ADRA2A receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by its endogenous ligands, epinephrine and norepinephrine, the ADRA2A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade.
References
Application Notes and Protocols: Derivatization of Yohimbic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, a pentacyclic indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree, is a well-known antagonist of α2-adrenergic receptors.[1] However, its clinical utility is often hampered by a lack of selectivity for receptor subtypes and off-target effects.[1][2] Derivatization of the yohimbine scaffold, particularly at the C16 carboxyl group to form esters and amides of yohimbic acid, has emerged as a promising strategy to develop novel therapeutic agents with improved selectivity and pharmacological profiles.[1][3] This document provides detailed application notes and protocols for the synthesis and biological screening of yohimbic acid derivatives, focusing on amino esters as potent and selective α2A-adrenergic receptor (ADRA2A) antagonists.
Data Presentation: Biological Activity of Yohimbic Acid Derivatives
The following tables summarize the in vitro biological activities of a series of yohimbic acid amino ester derivatives. These compounds were evaluated for their antagonist activity at the α2A and α1A adrenergic receptors, their binding affinity to the α2A receptor, and their cytotoxicity.
Table 1: Antagonist Activity of Yohimbic Acid Derivatives on ADRA2A and ADRA1A Receptors. [1]
| Compound | R Group | ADRA2A IC50 (nM) | ADRA1A IC50 (nM) | ADRA1A/ADRA2A Selectivity Index |
| Yohimbine | - | 230 | 1,600 | 7 |
| 3a | -CH2CH3 | 830 | >10,000 | >12 |
| 4a | -CH2CH2N(CH3)2 | 45 | >10,000 | >222 |
| 4n | -CH2CH2N(C2H5)2 | 18 | >10,000 | >556 |
| 5a | -CH2CH2-morpholine | 35 | >10,000 | >286 |
Table 2: Radioligand Binding Affinity and Cytotoxicity of Yohimbic Acid Derivatives. [1]
| Compound | ADRA2A Ki (nM) | NHDF Cell Viability (%) at 10 µM |
| Yohimbine | 150 | 85 |
| 3a | 560 | 98 |
| 4a | 30 | 95 |
| 4n | 12 | 92 |
| 5a | 25 | 97 |
NHDF: Normal Human Dermal Fibroblasts
Experimental Protocols
Protocol 1: Preparation of Yohimbic Acid from Yohimbine Hydrochloride
This protocol describes the hydrolysis of the methyl ester of yohimbine to yield yohimbic acid, the key precursor for derivatization.
Materials:
-
Yohimbine hydrochloride
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolve yohimbine hydrochloride in 1 M HCl in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100°C) with continuous stirring for 1-2 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the yohimbine spot.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with 1 M NaOH to precipitate the yohimbic acid. The isoelectric point of yohimbic acid is around neutral pH.[1]
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the collected yohimbic acid in a vacuum oven at 60°C to a constant weight.
-
The identity and purity of the yohimbic acid can be confirmed by LC-MS and NMR spectroscopy.[6]
Protocol 2: Synthesis of Yohimbic Acid Amino Esters (General Procedure)
This protocol outlines a general method for the esterification of yohimbic acid with various amino alcohols.
Materials:
-
Yohimbic acid
-
Appropriate amino alcohol (e.g., 2-(diethylamino)ethanol for compound 4n )
-
Thionyl chloride (SOCl2) or other coupling agents (e.g., DCC, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
-
Rotary evaporator
Procedure:
-
Suspend yohimbic acid in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (or another coupling agent) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 2 hours to form the acyl chloride intermediate.
-
In a separate flask, dissolve the amino alcohol and triethylamine in anhydrous DMF or DCM.
-
Cool the amino alcohol solution in an ice bath and slowly add the activated yohimbic acid solution dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure yohimbic acid amino ester.
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
Protocol 3: Biological Screening - ADRA2A and ADRA1A Antagonist Activity Assay (Calcium Flux Assay)
This protocol describes a cell-based assay to determine the antagonist activity of the synthesized compounds by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably overexpressing the human ADRA2A or ADRA1A receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Epinephrine (agonist)
-
Test compounds (yohimbic acid derivatives)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye.
-
Inject a solution of epinephrine at a concentration that elicits a submaximal response (EC80) into each well.
-
Immediately begin recording the fluorescence signal over time to measure the intracellular calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the epinephrine-induced response against the concentration of the test compound.
-
Calculate the IC50 value for each compound using a non-linear regression analysis.
Protocol 4: Biological Screening - Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the ADRA2A receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the ADRA2A receptor
-
Radioligand (e.g., [3H]-RX821002, a selective α2-antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds (yohimbic acid derivatives)
-
Non-specific binding control (e.g., a high concentration of unlabeled yohimbine)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Add the radioligand at a concentration near its Kd value to each well.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological screening of yohimbic acid derivatives.
Caption: Signaling pathway of the α2A-adrenergic receptor and the antagonistic action of yohimbic acid derivatives.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The characterization of ligand-receptor interactions is a cornerstone of pharmacology and drug discovery. Quantifying the affinity of a compound for its target receptor is crucial for understanding its potential therapeutic efficacy and for guiding lead optimization. This document provides detailed protocols for three widely used techniques to assess receptor binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a ligand and a receptor.[1][2] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a receptor, often in a membrane preparation or on intact cells.[2] The two primary types of radioligand binding assays are saturation assays and competition assays.[1][3]
Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[1][4] It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[4]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[4]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[4][5]
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.[5]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]
-
-
Assay Setup:
-
In a 96-well plate, prepare triplicate wells for "Total Binding" and "Non-specific Binding" (NSB) for each radioligand concentration.[4]
-
Prepare serial dilutions of the radioligand in the assay buffer. A typical range would span 0.1 to 10 times the expected Kd.[4]
-
To the "Total Binding" wells, add the membrane preparation and the corresponding concentration of radioligand.
-
To the "NSB" wells, add the membrane preparation, the radioligand, and a high concentration (e.g., 1000-fold excess) of an unlabeled competing ligand.[4]
-
-
Incubation:
-
Filtration and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound from the free radioligand.[4][5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4][5]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[4][5]
-
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the "Non-specific Binding" from the "Total Binding" for each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[5]
-
Competition Binding Assay
This assay measures the affinity (Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of radioligand for binding to the receptor.[1]
Experimental Protocol:
-
Membrane Preparation: Follow the same procedure as for the saturation binding assay.
-
Assay Setup:
-
In a 96-well plate, set up wells for "Total Binding" (no test compound), "NSB" (excess unlabeled ligand), and for a range of concentrations of the test compound.[4]
-
Add a fixed concentration of radioligand (typically at or below its Kd) to all wells.[4]
-
Add the serially diluted test compound to the appropriate wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation, Filtration, and Detection: Follow the same procedures as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Data Presentation:
| Parameter | Description | Typical Range |
| Kd | Equilibrium dissociation constant; a measure of radioligand affinity (lower Kd = higher affinity).[6] | pM to µM |
| Bmax | Maximum number of binding sites; indicates receptor density.[1][6] | fmol/mg protein or sites/cell |
| Ki | Inhibition constant; a measure of the affinity of a competing test compound.[6] | nM to µM |
| IC50 | Concentration of a competitor that displaces 50% of the specific binding of the radioligand.[6] | nM to mM |
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[7][8] This technique can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip with a carboxymethylated dextran matrix).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (e.g., the receptor) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface using ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the analyte (the compound being tested) in a suitable running buffer (e.g., HBS-EP+).[9]
-
Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate.[10]
-
Monitor the binding in real-time, which is recorded as a sensorgram (a plot of response units vs. time).[7]
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation phase.[9]
-
-
Surface Regeneration:
-
If the interaction is of high affinity, a regeneration solution (e.g., low pH glycine-HCl) may be required to remove the bound analyte and prepare the surface for the next injection.[9]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters.[9]
-
The association rate constant (ka) is determined from the association phase of the sensorgram.
-
The dissociation rate constant (kd) is determined from the dissociation phase.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
-
Data Presentation:
| Parameter | Description | Typical Range |
| ka (kon) | Association rate constant; the rate of complex formation.[6] | 10³ to 10⁷ M⁻¹s⁻¹ |
| kd (koff) | Dissociation rate constant; the rate of complex decay.[6] | 10⁻¹ to 10⁻⁶ s⁻¹ |
| KD | Equilibrium dissociation constant (kd/ka); a measure of affinity. | pM to mM |
| RU | Response Units; proportional to the mass of analyte bound to the surface. | Varies |
Generalized SPR Experimental Cycle
Caption: The four key phases of an SPR measurement cycle.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[11] It allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in a single experiment.[12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the receptor and ligand in the same, precisely matched buffer to minimize heat of dilution effects.
-
The concentration of the receptor in the sample cell should be chosen carefully, typically 10-100 times the expected KD.
-
The ligand concentration in the syringe should be 10-20 times the receptor concentration.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the ligand into the sample cell.[11]
-
The heat released or absorbed upon each injection is measured relative to a reference cell.[11]
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine n, KD, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(KA) = RT ln(KD) (where KA = 1/KD)
-
ΔG = ΔH - TΔS
-
-
Displacement Titration for High-Affinity Ligands: For very high-affinity interactions where direct measurement of the KD is difficult, a displacement titration can be used.[13][14] This involves pre-mixing the receptor with a weaker, competitive ligand and then titrating in the high-affinity ligand.[13][14]
Data Presentation:
| Parameter | Description |
| n | Stoichiometry of binding (ligand molecules per receptor molecule). |
| KD | Equilibrium dissociation constant; a measure of affinity. |
| ΔH | Enthalpy of binding; the heat released or absorbed upon binding. |
| ΔS | Entropy of binding; the change in randomness of the system upon binding. |
| ΔG | Gibbs free energy of binding; indicates the spontaneity of the interaction. |
Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling cascade initiated by ligand binding.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Surface plasmon resonance (SPR) affinity assay [bio-protocol.org]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of Novel Compounds from Yohimbic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds derived from yohimbic acid ethyl ester. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents based on the yohimbine scaffold.
Introduction
Yohimbine, a pentacyclic indole alkaloid, and its derivatives have long been a subject of medicinal chemistry research due to their significant pharmacological activities, primarily as antagonists of α2-adrenergic receptors.[1][2] The modification of the yohimbine structure, particularly at the C-16 carboxyl group, offers a promising avenue for the development of novel analogs with altered potency, selectivity, and therapeutic applications, including potential anticancer and antiplasmodial activities.[3][4][5] Yohimbic acid, obtained from the hydrolysis of yohimbine, and its esters, such as the ethyl ester, serve as versatile starting materials for these synthetic endeavors.[6] This document focuses on the synthesis of novel compounds directly from this compound, providing detailed experimental procedures and characterization data.
Synthesis of Novel this compound Derivatives
This compound can be chemically modified through several key reactions targeting the ester functionality and other reactive sites on the yohimbane skeleton. The following sections detail the protocols for the synthesis of representative novel compounds.
Synthesis of Amino-Alkyl Ester Derivatives
A promising strategy for modifying the pharmacological profile of yohimbine is the introduction of amino-alkyl ester side chains. These modifications have been shown to enhance selectivity for α2-adrenergic receptor subtypes.[6]
Experimental Protocol: Synthesis of a Representative Amino-Propyl Ester of Yohimbic Acid
This protocol is adapted from the general principles of esterification and amination reactions of yohimbic acid derivatives.
Materials:
-
Yohimbic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
3-Chloropropan-1-ol
-
Secondary amine (e.g., diethylamine)
-
Anhydrous solvents (e.g., toluene, THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of this compound:
-
To a solution of yohimbic acid (1.0 eq) in anhydrous ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
-
Synthesis of Chloropropyl Yohimbate:
-
A mixture of yohimbic acid (1.0 eq) and 3-chloropropan-1-ol (excess) is heated. The progress of the esterification is monitored by TLC.
-
After the reaction is complete, the excess alcohol is removed under reduced pressure.
-
The crude chloropropyl yohimbate is purified by crystallization or column chromatography.
-
-
Reaction with a Secondary Amine:
-
Dissolve the purified chloropropyl yohimbate (1.0 eq) in an anhydrous solvent such as toluene.
-
Add the secondary amine (e.g., diethylamine, 2.0 eq) to the solution.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amino-propyl ester derivative.
-
Characterization:
The synthesized compound should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Reduction of the Ester Group
The ester group of this compound can be reduced to a primary alcohol, providing a different scaffold for further derivatization.
Experimental Protocol: Reduction of this compound to Yohimbyl Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Ester:
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Alternatively, quench by the careful addition of sodium sulfate decahydrate until a white precipitate forms and the solution is clear.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude yohimbyl alcohol.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Characterization:
The product should be characterized by NMR, MS, and IR spectroscopy to confirm the reduction of the ester to the primary alcohol.
Quantitative Data
The following tables summarize quantitative data for representative yohimbine derivatives.
Table 1: Cytotoxicity of Novel Yohimbine Analogs [5]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
| 15a | PATU-8988 (Pancreatic) | 45.3 ± 3.2 |
| SGC-7901 (Gastric) | 38.7 ± 2.5 | |
| GES-1 (Normal Gastric) | 52.1 ± 4.1 | |
| 16a | PATU-8988 (Pancreatic) | 50.1 ± 3.8 |
| SGC-7901 (Gastric) | 42.5 ± 3.1 | |
| GES-1 (Normal Gastric) | 58.4 ± 4.5 | |
| 16b | PATU-8988 (Pancreatic) | 48.2 ± 2.9 |
| SGC-7901 (Gastric) | 40.1 ± 2.8 | |
| GES-1 (Normal Gastric) | 55.3 ± 3.9 | |
| 17 | PATU-8988 (Pancreatic) | 65.7 ± 5.1 |
| SGC-7901 (Gastric) | 28.4 ± 1.9 | |
| GES-1 (Normal Gastric) | 70.2 ± 5.5 |
Table 2: Binding Affinity of Yohimbic Acid Esters for Adrenergic Receptors [6]
| Compound | ADRA2A Ki (nM) | ADRA1A Ki (nM) |
| Yohimbine | 1.5 ± 0.2 | 140 ± 20 |
| 3a (Ethyl ester) | 10 ± 1 | 1080 ± 150 |
| 4a (Aminoethyl ester) | 3.2 ± 0.4 | >1000 |
| 4b (Aminopropyl ester) | 2.5 ± 0.3 | 700 ± 100 |
Signaling Pathways and Experimental Workflows
α2-Adrenergic Receptor Signaling Pathway
Yohimbine and its derivatives primarily act as antagonists at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Esterification of Yohimbic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of yohimbic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the esterification of yohimbic acid, providing potential causes and recommended solutions.
Issue 1: Low or No Ester Product Formation
-
Question: I am attempting to esterify yohimbic acid using a standard Fischer esterification protocol (acid catalyst in alcohol solvent) but am observing very low yields of the desired ester. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the Fischer esterification of yohimbic acid can stem from several factors related to the reversible nature of the reaction and the stability of the starting material and product.
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, it is crucial to either use a large excess of the alcohol reactant or to remove the water that is formed during the reaction.[1][2]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, hydrochloric acid) will result in a slow reaction rate.
-
Reaction Time and Temperature: The reaction may require elevated temperatures (reflux) and sufficient time to reach equilibrium.
-
Hydrolysis of the Product: Yohimbine, the methyl ester of yohimbic acid, can be hydrolyzed back to yohimbic acid.[3][4] However, it is notably stable under highly acidic (very low pH) conditions, which may be due to intramolecular hydrogen bonding.[3][4][5] Problems may arise if the reaction mixture is not sufficiently acidic or if the workup procedure exposes the ester to neutral or basic conditions for extended periods.
Troubleshooting Steps:
-
Increase Alcohol Stoichiometry: Use the alcohol intended for esterification as the solvent to ensure a large excess.
-
Water Removal: If feasible for your setup, use a Dean-Stark apparatus to remove water as it is formed.
-
Optimize Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst is used.
-
Monitor Reaction Progress: Track the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Maintain Acidic Conditions: Keep the reaction and workup conditions acidic to minimize the risk of ester hydrolysis.
-
-
Question: I am using a coupling agent like Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) for the esterification (Steglich esterification) and still facing issues with yield. What could be the problem?
-
Answer: The Steglich esterification is a milder method that can be effective when the Fischer esterification is not suitable.[2] However, challenges can still arise.
-
Steric Hindrance: Yohimbic acid is a sterically hindered molecule. With increasingly hindered reactants, the rate of esterification can decrease, and side reactions may become more prevalent.[6]
-
Formation of N-acylurea: A common side reaction in DCC-mediated couplings is the rearrangement of the O-acyl intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[2] DMAP is used to suppress this side reaction, but it can still occur, especially with slow reactions.[2]
-
Reagent Quality: DCC is sensitive to moisture and should be of high purity. Old or improperly stored DCC can lead to lower yields.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure all reagents and solvents are anhydrous. The reaction is typically run at room temperature.[2]
-
Check Reagent Quality: Use fresh, high-quality DCC and DMAP.
-
Purification Challenges: The dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can typically be removed by filtration.[7] However, if your product is also not very soluble, this can complicate purification.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, I have isolated my yohimbic acid ester, but I am seeing a significant amount of a starting material, yohimbic acid, in my final product. Why is this happening?
-
Answer: The presence of yohimbic acid in your purified ester product is a common issue and is most likely due to one of two reasons:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. As mentioned previously, the Fischer esterification is an equilibrium process.
-
Hydrolysis during Workup or Purification: The ester product may be hydrolyzing back to the carboxylic acid during the workup or purification steps. This is particularly a risk if the product is exposed to neutral, basic, or even mildly acidic aqueous conditions for a prolonged period.[3][5]
Troubleshooting Steps:
-
Drive the Reaction to Completion: Employ the strategies mentioned in Issue 1 to maximize the conversion of yohimbic acid to the ester.
-
Careful Workup: When neutralizing any excess acid or washing the organic layer, do so quickly and preferably with cold solutions to minimize the risk of hydrolysis.
-
Anhydrous Purification: If possible, use non-aqueous conditions for purification. If using chromatography, ensure your solvents are dry and the silica gel is not overly acidic or basic.
-
-
Question: My purified product contains a significant amount of an unknown, non-polar impurity after a DCC/DMAP-mediated esterification. What could this be?
-
Answer: In a DCC/DMAP esterification, a common non-polar impurity is the N-acylurea byproduct.[2] This side product forms from the rearrangement of the activated carboxylic acid intermediate and is often difficult to separate from the desired ester due to similar polarities.
Troubleshooting Steps:
-
Optimize DMAP concentration: Ensure you are using a catalytic amount of DMAP, as this helps to minimize the formation of the N-acylurea.
-
Chromatographic Separation: Careful optimization of the solvent system for column chromatography may be necessary to separate the N-acylurea from your desired ester.
-
Alternative Coupling Agents: If the formation of N-acylurea is a persistent issue, consider using alternative coupling agents that do not form such byproducts.
-
Quantitative Data Summary
The following table summarizes general yield data for common esterification methods. Specific yields for yohimbic acid esterification are not widely reported in publicly available literature and will be highly dependent on the specific alcohol and reaction conditions used.
| Esterification Method | Reagents | Typical Yield Range | Notes |
| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | 60-97% | Yield is highly dependent on equilibrium conditions. Using a large excess of one reactant can significantly increase the yield.[1] |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | 75-95% | Generally high-yielding, but can be affected by steric hindrance and the formation of N-acylurea side products.[6] |
Experimental Protocols
Protocol 1: General Fischer Esterification of Yohimbic Acid
This protocol is a general guideline and should be optimized for the specific alcohol being used.
-
Dissolution: Dissolve yohimbic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents). The alcohol will serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) to the solution. The amount of catalyst will need to be determined empirically but is typically in the range of 0.1-0.5 equivalents.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution), keeping the temperature low to minimize ester hydrolysis.
-
Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.
Protocol 2: General Steglich Esterification of Yohimbic Acid
This protocol is a general guideline and should be optimized for the specific alcohol being used.
-
Dissolution: Dissolve yohimbic acid (1 equivalent), the desired alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
DCC Addition: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Workup: Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl) to remove any remaining DMAP, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways in the esterification of yohimbic acid.
Caption: Troubleshooting workflow for low yield in yohimbic acid esterification.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Yohimbic Acid Ethyl Ester Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of yohimbic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as yohimbic acid and ethanol, byproducts from side reactions, and degradation products. One significant degradation product is yohimbinic acid, which can form if the ester is exposed to acidic conditions, particularly in aqueous solutions.[1][2] Process-related impurities may also be present depending on the synthetic route.
Q2: What are the recommended starting points for purification of this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. An initial acid-base extraction can also be effective in removing acidic or basic impurities.[3]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for determining the purity of your sample.[4][5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and to identify suitable solvent systems for column chromatography.
Q4: What are the key stability concerns for this compound during purification?
A4: this compound can be susceptible to hydrolysis back to yohimbic acid under acidic or basic conditions, especially with prolonged exposure to water. While the ester group of yohimbine shows some resistance to hydrolysis in highly acidic conditions, it is best to maintain a neutral pH whenever possible and minimize contact with water.[2][6]
Troubleshooting Guides
Crystallization / Recrystallization Issues
Problem: The purified product appears as an oil and does not crystallize.
-
Possible Cause 1: Residual Solvent: The presence of excess solvent can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
-
-
Possible Cause 2: Impurities Present: Impurities can inhibit crystal lattice formation.
-
Solution: Attempt to further purify the oil using column chromatography to remove impurities.
-
-
Possible Cause 3: Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Try to concentrate the solution further by carefully evaporating some of the solvent. Be cautious not to remove too much solvent, which could cause the product to "crash out" as an amorphous solid.
-
-
Possible Cause 4: Incorrect Solvent System: The chosen solvent or solvent mixture may not be optimal for crystallization.
-
Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Problem: Very low yield after recrystallization.
-
Possible Cause 1: Using too much solvent: An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Possible Cause 2: Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Possible Cause 3: Premature crystallization: If the solution cools too much during filtration of insoluble impurities, product can be lost.
-
Solution: Use a heated filtration setup to prevent premature crystallization.
-
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
-
Possible Cause 1: Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. A common mobile phase for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Possible Cause 2: Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Solution: Use an appropriate amount of crude product for the size of your column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Possible Cause 3: Tailing of acidic impurities: Acidic impurities, such as residual yohimbic acid, can interact with the slightly acidic silica gel, leading to tailing peaks.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of acidic compounds.[8]
-
Problem: The product does not elute from the column.
-
Possible Cause 1: Eluent polarity is too low: The solvent system is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.
-
-
Possible Cause 2: Strong interaction with the stationary phase: The compound may have a high affinity for the silica gel.
-
Solution: Consider using a different stationary phase, such as alumina, or a different chromatography technique like reversed-phase chromatography.
-
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization | 85% | 98% | 75% | Effective for removing small amounts of impurities. Yield can be lower if the compound has significant solubility in the cold solvent. |
| Column Chromatography | 70% | >99% | 85% | Highly effective for separating complex mixtures. Yield depends on the separation efficiency and the amount of mixed fractions. |
| Acid-Base Extraction | 90% (with basic impurities) | 95% | 90% | Useful for removing acidic or basic impurities. May not remove neutral impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for esters is a mixture of hexane and ethyl acetate.[7] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow diagram for troubleshooting common issues during the crystallization of this compound.
Caption: A standard workflow for the purification of this compound using column chromatography, including key troubleshooting checkpoints.
References
- 1. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 2. benchchem.com [benchchem.com]
- 3. CN102010409A - Method for extracting and separating yohimbine from Africa yohimbe bark - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
stability issues of yohimbic acid ethyl ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of yohimbic acid ethyl ester in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ethyl ester bond, which leads to the formation of yohimbic acid and ethanol. This reaction is susceptible to catalysis by both acids and bases.[1][2][3]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, protected from light. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), solutions should be kept at -20°C or -80°C. It is also advisable to prepare solutions fresh and use them on the same day for in vivo experiments. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. While highly stable at very low pH, significant degradation is observed in acidic and alkaline injectable solutions.[3] For the closely related yohimbine hydrochloride, hydrolysis to yohimbinic acid is the main degradation route at pH 6 and 7.[1][2]
Q4: Is this compound sensitive to light?
A4: Yes, similar to the related compound yohimbine hydrochloride, this compound is susceptible to photodegradation.[1][4] Therefore, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile.[5] For aqueous solutions, a co-solvent system may be necessary to achieve the desired concentration. The choice of solvent can impact stability, and it is recommended to perform preliminary stability tests in the selected solvent system under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in my experiments.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Review your storage conditions. Are your stock solutions stored at the recommended temperature and protected from light? For aqueous solutions, were they prepared fresh? It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Hydrolysis in aqueous experimental media.
-
Troubleshooting: Check the pH of your experimental buffer or media. If the pH is acidic or alkaline, consider adjusting it to a more neutral range if your experimental design allows. If the pH cannot be changed, minimize the time the compound spends in the aqueous solution before analysis or use. Running a time-course experiment to quantify the rate of degradation in your specific medium can help in correcting for potency loss.
-
-
Possible Cause 3: Photodegradation during the experiment.
-
Troubleshooting: Ensure that all solutions containing this compound are protected from light throughout the experiment. Use amber-colored labware or cover your containers with aluminum foil.
-
Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: The most likely degradation product is yohimbic acid. You can confirm this by running a standard of yohimbic acid if available. To investigate further, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
-
Possible Cause 2: Interaction with other components in the solution.
-
Troubleshooting: Analyze a blank solution containing all components except this compound to rule out interference from the matrix. If an interaction is suspected, you may need to modify your formulation or analytical method.
-
Data Presentation
Table 1: Hydrolysis Kinetics of Yohimbine HCl at Different pH and Temperatures *
| pH | Temperature (°C) | Pseudo First-Order Rate Constant (k, h⁻¹) |
| 6.0 | 50 | 2.76 x 10⁻³ |
| 7.0 | 50 | 3.42 x 10⁻³ |
| 6.0 | 60 | - |
| 7.0 | 60 | - |
| 6.0 | 70 | - |
| 7.0 | 70 | - |
| 6.0 | 80 | - |
| 7.0 | 80 | - |
*Data is for the closely related compound yohimbine hydrochloride and can be used as an estimate for the stability of the ester group in this compound. The reaction follows first-order kinetics.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and heat at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or mass spectrometry detection (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, yohimbic acid. Method optimization and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and yohimbic acid have significant absorbance (e.g., 220 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Yohimbic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for yohimbic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing yohimbic acid?
A1: Yohimbic acid, in its natural state, can be challenging to analyze using certain analytical techniques like Gas Chromatography (GC) due to its low volatility. Derivatization is a chemical modification process that converts the carboxylic acid group of yohimbic acid into a less polar and more volatile functional group, such as an ester or a silyl ester. This enhances its chromatographic properties, leading to improved peak shape, increased sensitivity, and better separation from other components in a sample mixture.
Q2: Which derivatization methods are most common for yohimbic acid?
A2: The most common derivatization methods for carboxylic acids like yohimbic acid are esterification and silylation.
-
Esterification: This process converts the carboxylic acid into an ester. Common reagents include diazomethane or trimethylsilyldiazomethane (TMS-diazomethane), which are highly effective but also hazardous.[1][2] Safer alternatives include alkyl halides in the presence of a base.
-
Silylation: This method replaces the acidic proton of the carboxylic acid and the hydroxyl group with a trimethylsilyl (TMS) group.[3] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] Silylation is primarily used for GC-MS analysis.
Q3: My derivatization reaction is incomplete. What are the possible causes and solutions?
A3: Incomplete derivatization can be caused by several factors:
-
Insufficient Reagent: Ensure a molar excess of the derivatizing agent is used to drive the reaction to completion.
-
Presence of Moisture: Water can react with and consume many derivatizing reagents, particularly silylating agents.[3] Ensure all glassware is dry and use anhydrous solvents.
-
Suboptimal Temperature: Derivatization reactions often require specific temperatures to proceed efficiently. Too low a temperature may slow the reaction, while too high a temperature can lead to degradation of the analyte or reagent.
-
Incorrect pH: For some reactions, the pH of the reaction mixture is critical. For example, esterification with alkyl halides is often base-catalyzed.
-
Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.
Q4: I am seeing multiple peaks for my derivatized yohimbic acid in the chromatogram. What could be the issue?
A4: The presence of multiple peaks can indicate a few issues:
-
Incomplete Derivatization: As mentioned above, this can result in a peak for the unreacted yohimbic acid alongside the derivatized product.
-
Side Reactions: The derivatizing agent may react with other functional groups on the yohimbic acid molecule, or impurities in the sample, leading to the formation of byproducts.
-
Degradation: Yohimbic acid or its derivative may be unstable under the reaction or chromatographic conditions, leading to the formation of degradation products.
-
Isomers: Yohimbic acid has several stereoisomers. If your starting material is a mixture of isomers, you may see multiple peaks corresponding to the derivatized forms of each. Chiral derivatization may be necessary to resolve these.[5][6]
Q5: How can I improve the sensitivity of my analysis for derivatized yohimbic acid?
A5: To enhance sensitivity, consider using a derivatizing agent that introduces a fluorescent tag to the yohimbic acid molecule.[7] This allows for highly sensitive detection using a fluorescence detector (FLD) in HPLC.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in the reaction. | Use anhydrous solvents and thoroughly dry all glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of derivatizing reagent. | Increase the molar excess of the derivatizing reagent. A 2 to 10-fold excess is a common starting point. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential degradation. | |
| Reaction time is too short. | Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Incorrect pH for the reaction. | Adjust the pH of the reaction mixture. For base-catalyzed reactions, ensure a suitable non-nucleophilic base is used. | |
| Multiple Peaks in Chromatogram | Incomplete derivatization. | Refer to the solutions for "Low or No Product Yield". |
| Formation of byproducts. | Purify the yohimbic acid sample before derivatization. Optimize reaction conditions (temperature, time) to minimize side reactions. | |
| Degradation of analyte or derivative. | Use milder reaction conditions. Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation. | |
| Presence of stereoisomers. | Use a chiral derivatizing agent and a suitable chromatographic method to separate the diastereomeric derivatives.[5][6] | |
| Poor Peak Shape | Adsorption of the analyte to active sites in the GC or HPLC system. | Ensure the system is properly passivated. For GC, use a deactivated liner and column. For HPLC, consider adding a competing base to the mobile phase. |
| Co-elution with interfering compounds. | Optimize the chromatographic method (e.g., temperature program in GC, mobile phase gradient in HPLC) to improve separation. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure accurate and precise pipetting of all reagents and samples. Use an internal standard to correct for variations. |
| Fluctuation in reaction conditions. | Use a temperature-controlled heating block or water bath. Ensure consistent timing of all steps. |
Experimental Protocols
Protocol 1: Esterification of Yohimbic Acid with Trimethylsilyldiazomethane (for HPLC-UV/FLD Analysis)
Disclaimer: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Yohimbic acid standard
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Small reaction vials with septa caps
Procedure:
-
Sample Preparation: Dissolve a known amount of yohimbic acid in a mixture of toluene and methanol (e.g., 4:1 v/v) in a reaction vial to a final concentration of approximately 1 mg/mL.
-
Derivatization: While stirring, slowly add a 2-fold molar excess of TMS-diazomethane solution to the yohimbic acid solution at room temperature. A slight yellow color should persist, indicating an excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically complete when the evolution of nitrogen gas ceases.
-
Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears.
-
Analysis: The sample is now ready for injection into the HPLC system.
Optimization Parameters:
| Parameter | Recommended Range | Notes |
| Solvent | Toluene/Methanol (4:1 to 9:1 v/v) | Methanol is required as a co-solvent for the reaction to proceed. |
| TMS-diazomethane | 1.5 - 5.0 molar excess | A slight excess is necessary to ensure complete reaction. |
| Reaction Temperature | 20 - 40 °C | Higher temperatures may lead to degradation. |
| Reaction Time | 30 - 90 minutes | Monitor by TLC or a pilot HPLC injection to determine completion. |
Protocol 2: Silylation of Yohimbic Acid with BSTFA (for GC-MS Analysis)
Materials:
-
Yohimbic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC vials with inserts
Procedure:
-
Drying: Accurately weigh a small amount of yohimbic acid (e.g., 100 µg) into a GC vial insert and dry it completely under a stream of nitrogen or in a vacuum desiccator.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Optimization Parameters:
| Parameter | Recommended Range | Notes |
| Silylating Reagent | BSTFA or MSTFA | Both are effective; MSTFA is generally more volatile.[3] |
| Catalyst | 1% TMCS in BSTFA | TMCS acts as a catalyst to increase the rate of reaction. |
| Solvent | Pyridine, Acetonitrile | Pyridine acts as a good solvent and acid scavenger. |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to degradation. |
| Reaction Time | 30 - 90 minutes | Optimization is key to ensure complete derivatization without byproduct formation. |
Visualizations
Caption: General workflow for the derivatization of yohimbic acid.
Caption: Troubleshooting logic for yohimbic acid derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pre-column fluorescent derivatization method for the sensitive determination of aristolochic acids in medicinal herbs by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Technical Support Center: Yohimbic Acid Ester Synthesis Scale-Up
Welcome to the technical support center for the scale-up of yohimbic acid ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the esterification of yohimbic acid?
A1: Scaling up yohimbic acid ester synthesis presents several key challenges that can impact yield, purity, and process safety. These include:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. On a large scale, inefficient water removal can significantly limit the conversion of yohimbic acid to its corresponding ester.[1][2]
-
Thermal Management: Esterification reactions are typically exothermic.[3][4] In large reactors with a lower surface-area-to-volume ratio, heat dissipation is less efficient, increasing the risk of temperature gradients, localized overheating, and potential side reactions.[5]
-
Stereochemical Integrity: Yohimbic acid possesses multiple stereocenters. The harsh acidic conditions and elevated temperatures common in scale-up can potentially lead to epimerization at sensitive positions, resulting in the formation of diastereomeric impurities that can be difficult to separate.[2][6]
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Different reaction kinetics and mass transfer limitations may favor the formation of new or previously minor byproducts.
-
Catalyst Selection and Removal: The choice of acid catalyst is critical. Homogeneous catalysts like sulfuric acid can be effective but may lead to corrosion and downstream purification challenges.[7] Heterogeneous catalysts can simplify removal but may suffer from deactivation.[8][9]
Q2: Is yohimbic acid stable under typical acidic esterification conditions?
A2: Yohimbic acid and its ester, yohimbine, are reported to be remarkably stable at very low pH.[3][5] This stability is attributed to intramolecular hydrogen bonding.[3][5][10] However, prolonged exposure to high temperatures during scale-up can still promote degradation. The primary degradation pathway is the hydrolysis of the ester back to yohimbic acid.[3][5][10]
Q3: What are the common side reactions to watch for during the scale-up of yohimbic acid esterification?
A3: Besides the reverse reaction (hydrolysis), other potential side reactions during scale-up include:
-
Epimerization: The stereocenters in the yohimbine skeleton can be susceptible to isomerization under acidic conditions, leading to the formation of diastereomers such as pseudoyohimbine or alloyohimbine.[2]
-
Dehydration: The tertiary alcohol on the yohimbine ring system could potentially undergo dehydration under harsh acidic conditions and high temperatures.
-
Color Body Formation: Complex natural product-like molecules are often prone to the formation of colored impurities at elevated temperatures, which can complicate purification.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion / Reaction Stalls | 1. Equilibrium Limitation: Inadequate removal of water byproduct. 2. Insufficient Catalyst Activity: Catalyst concentration may be too low for the larger volume, or the catalyst may have deactivated. 3. Poor Mass Transfer: Inadequate mixing in a large reactor can lead to non-homogenous reaction conditions. | 1. Drive the Equilibrium: a. Use a significant excess of the alcohol reactant (e.g., 5-10 equivalents).[2] b. Employ a Dean-Stark trap or a similar apparatus for azeotropic removal of water, especially when using solvents like toluene.[1][2] 2. Optimize Catalyst: a. Increase catalyst loading incrementally. b. Consider a stronger acid catalyst if compatible with the substrate. 3. Improve Mixing: Increase the agitation speed and ensure the reactor is properly baffled for efficient mixing. |
| Formation of Diastereomeric Impurities | 1. High Reaction Temperature: Elevated temperatures can provide the activation energy for epimerization. 2. Prolonged Reaction Time: Longer exposure to acidic conditions increases the likelihood of isomerization. 3. Strong Acid Catalyst: A very strong acid might promote epimerization more readily. | 1. Temperature Control: Maintain the lowest effective reaction temperature. Profile the reaction to find the optimal balance between reaction rate and impurity formation. 2. Minimize Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the desired conversion is reached. 3. Catalyst Screening: Test milder acid catalysts, such as p-toluenesulfonic acid or a solid acid catalyst, which may offer better selectivity. |
| Poor Yield After Work-up and Isolation | 1. Product Loss During Neutralization: Precipitation of the product if the pH is raised too quickly or to the wrong endpoint. 2. Incomplete Extraction: The yohimbic acid ester may have significant solubility in the aqueous phase, especially if protonated. 3. Emulsion Formation: Difficult phase separation during extraction can lead to product loss. | 1. Controlled Neutralization: Add the basic solution slowly with vigorous stirring and monitor the pH carefully. 2. Optimize Extraction: a. Adjust the pH of the aqueous layer to ensure the ester is in its free base form before extraction. b. Perform multiple extractions with a suitable organic solvent. 3. Break Emulsions: Add a small amount of brine or a different solvent to help break any emulsions that form. |
| Product Discoloration | 1. Thermal Degradation: Overheating, even localized, can lead to the formation of colored byproducts. 2. Air Oxidation: Sensitivity of the indole moiety to oxidation at elevated temperatures. | 1. Strict Temperature Control: Ensure uniform heating and avoid hot spots in the reactor. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
The following tables provide representative data for the esterification of a carboxylic acid, illustrating the impact of key reaction parameters. Note: This data is generalized for Fischer esterification and should be optimized for the specific yohimbic acid ester synthesis.
Table 1: Effect of Catalyst Loading and Temperature on Conversion
| Experiment | Catalyst (H₂SO₄) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 1 | 80 | 12 | 75 |
| 2 | 2 | 80 | 12 | 88 |
| 3 | 2 | 90 | 8 | 92 |
| 4 | 3 | 90 | 8 | 95 |
Table 2: Influence of Alcohol Equivalents on Yield
| Experiment | Alcohol Equivalents | Water Removal | Reaction Time (h) | Isolated Yield (%) |
| 1 | 1.5 | No | 24 | 65 |
| 2 | 5 | No | 24 | 85 |
| 3 | 10 | No | 24 | 92 |
| 4 | 5 | Yes (Dean-Stark) | 18 | 95 |
Experimental Protocols
Protocol 1: Scale-Up of Yohimbic Acid Methyl Ester Synthesis (Fischer Esterification)
Materials:
-
Yohimbic Acid (1 equivalent)
-
Methanol (10 equivalents)
-
Concentrated Sulfuric Acid (2-3 mol%)
-
Toluene (for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap with yohimbic acid and toluene.
-
Reagent Addition: Add methanol to the reactor. Begin agitation.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90°C). Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude yohimbic acid methyl ester.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: HPLC Monitoring of the Reaction
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid or triethylamine.[4][11]
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it with a bicarbonate solution, dilute with the mobile phase, and inject it into the HPLC system to monitor the disappearance of yohimbic acid and the appearance of the ester product and any impurities.
Visualizations
Caption: Experimental workflow for yohimbic acid ester synthesis.
Caption: Troubleshooting logic for yohimbic acid ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Yohimbic Acid Reactions & Epimerization Control
Welcome to the technical support center for researchers, scientists, and drug development professionals working with yohimbic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this stereochemically complex molecule, with a primary focus on preventing epimerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for yohimbic acid?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. Yohimbic acid possesses five stereogenic centers, making it susceptible to the formation of various diastereomers under certain reaction conditions.[1][2] These epimers, such as corynanthine, rauwolscine, and pseudoyohimbine, can have significantly different pharmacological activities.[3][4] Therefore, controlling stereochemistry is critical to ensure the desired therapeutic effect and safety of yohimbic acid derivatives.
Q2: At which positions is yohimbic acid most susceptible to epimerization?
The stereocenter at the C3 position is particularly prone to epimerization, especially under acidic or basic conditions.[1] This is due to the acidic nature of the proton at this position, which is adjacent to the indole nitrogen. Epimerization can also occur at other centers, such as C16 (related to the carboxyl group) and C17 (bearing a hydroxyl group), depending on the reaction conditions.
Q3: What general reaction conditions favor the epimerization of yohimbic acid?
Both acidic and basic conditions, as well as elevated temperatures, can promote epimerization. Strong bases can deprotonate the acidic C3-H, leading to a planar intermediate that can be re-protonated from either face, resulting in a mixture of epimers. Similarly, acidic conditions can catalyze epimerization, although yohimbine itself shows remarkable stability at very low pH due to intramolecular hydrogen bonding.[2][5]
Troubleshooting Guides
Issue 1: Unexpected Epimer Formation During Esterification
Problem: After esterifying yohimbic acid, HPLC analysis reveals the presence of one or more unexpected diastereomers in significant quantities.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Harsh Reaction Conditions | - Use mild esterification methods: Diazomethane or trimethylsilyldiazomethane are preferred for converting carboxylic acids to methyl esters under mild conditions.[6][7][8] - Lower the reaction temperature: Perform the reaction at 0°C or room temperature to minimize the rate of epimerization.[9] | Diazomethane reacts via a gentle SN2 mechanism after deprotonation of the carboxylic acid, avoiding harsh acidic or basic conditions that can induce epimerization.[6][7][8] Lower temperatures reduce the kinetic energy of the system, disfavoring the higher activation energy pathway of epimerization.[9] |
| Inappropriate Base | - Avoid strong, non-nucleophilic bases: If a base is required, opt for a weaker, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. | Strong bases can readily abstract the acidic proton at C3, leading to racemization. A weaker, hindered base is less likely to cause deprotonation at this position. |
| Prolonged Reaction Time | - Monitor the reaction closely: Use TLC or HPLC to track the reaction progress and quench it as soon as the starting material is consumed. | Extended exposure to even mildly unfavorable conditions can lead to a gradual increase in the formation of epimers. |
Issue 2: Epimerization During Amide Coupling Reactions
Problem: Formation of diastereomeric impurities is observed during the synthesis of yohimbic acid amides using peptide coupling reagents.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Choice of Coupling Reagent | - Utilize coupling reagents with epimerization-suppressing additives: Formulations like EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) or DCC/HOBt are known to reduce epimerization.[10][11][12] - Consider newer generation coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed for faster coupling and reduced epimerization.[12] | Additives like HOBt react with the activated carboxylic acid to form an active ester intermediate, which is less prone to epimerization than the O-acylisourea intermediate formed with carbodiimides alone.[13] HATU promotes rapid amide bond formation, minimizing the time the activated acid is susceptible to epimerization.[12] |
| Base-Catalyzed Epimerization | - Use a weak, non-nucleophilic base: DIPEA is a common choice. The pH of the reaction mixture should be carefully controlled. | Stronger bases can increase the rate of epimerization by abstracting the C3 proton. |
| Solvent Effects | - Choose an appropriate solvent: Apolar solvents are generally preferred to suppress epimerization. However, solubility can be an issue. A mixture of solvents, such as chloroform and trifluoroethanol, may be necessary to balance solubility and epimerization suppression.[9] | Polar solvents can stabilize the charged intermediates involved in the epimerization pathway, thus accelerating the process. |
Experimental Protocols
Protocol 1: Methyl Esterification of Yohimbic Acid using Trimethylsilyldiazomethane (TMS-Diazomethane)
This protocol is designed to minimize epimerization by employing mild reaction conditions.
Materials:
-
Yohimbic acid
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve yohimbic acid (1.0 eq) in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyldiazomethane (1.1 eq) dropwise to the stirred solution. A yellow color may persist, and nitrogen gas will evolve.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl yohimbate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Amide Coupling of Yohimbic Acid using EDC/HOBt
This protocol utilizes a common peptide coupling strategy with additives to suppress epimerization.
Materials:
-
Yohimbic acid
-
Amine (e.g., benzylamine) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve yohimbic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Visualizations
Caption: Base-catalyzed epimerization at C3 of yohimbic acid.
References
- 1. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
resolving impurities in yohimbic acid ethyl ester samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered in yohimbic acid ethyl ester samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources:
-
Starting Material: If the yohimbic acid is derived from natural sources like the bark of the Pausinystalia yohimbe tree, it may contain other related alkaloids such as rauwolscine, corynanthine, and ajmalicine.[1][2]
-
Synthesis Reaction: The synthesis of this compound, typically through Fischer esterification, can lead to impurities such as unreacted yohimbic acid, byproducts from side reactions, and residual acid catalyst (e.g., sulfuric acid).
-
Degradation: The ethyl ester can undergo hydrolysis back to yohimbic acid, especially in the presence of moisture or under non-neutral pH conditions.[3][4] Yohimbine and its derivatives can also be susceptible to photo-degradation.[3]
Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of several common impurities. A likely candidate is unreacted yohimbic acid, which is more polar than its ethyl ester and will therefore have a shorter retention time. In one reported method, yohimbine had a retention time of 5 minutes, while its hydrolysis product, yohimbinic acid, had a retention time of 3 minutes.[5] To confirm the identity of the peak, you can:
-
Co-injection: Spike your sample with a small amount of pure yohimbic acid and observe if the peak area of the unknown increases.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the compound in the unknown peak. Yohimbic acid will have a different molecular weight than this compound.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by NMR spectroscopy.
Q3: My reaction yield is consistently low. What are the possible reasons?
A3: Low yields in Fischer esterification are a common issue and can be attributed to several factors:
-
Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[6]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[7]
-
Sub-optimal Reaction Conditions: The temperature, catalyst concentration, and ratio of reactants can all impact the reaction yield.
-
Work-up Losses: The product may be lost during the extraction and washing steps of the work-up procedure. Esters can be partially soluble in the aqueous layers, especially if excess alcohol is present.
Troubleshooting Guides
Problem 1: Presence of Starting Material (Yohimbic Acid) in the Final Product
Symptoms:
-
A peak corresponding to yohimbic acid is observed in the HPLC or GC analysis of the purified product.
-
TLC analysis of the product shows a spot with a lower Rf value that corresponds to the yohimbic acid starting material.[7]
-
NMR analysis shows the presence of a carboxylic acid proton signal.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction using TLC until the yohimbic acid spot is no longer visible. - Increase Temperature: Gently reflux the reaction mixture to increase the reaction rate. - Use Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the product side. |
| Insufficient Catalyst | - Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Typically, a catalytic amount is sufficient. |
| Presence of Water | - Use Dry Glassware and Reagents: Ensure all glassware is thoroughly dried and use anhydrous ethanol. - Remove Water During Reaction: Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the ester. |
| Ineffective Purification | - Optimize Extraction: During the work-up, wash the organic layer with a sodium bicarbonate solution to remove unreacted yohimbic acid. - Column Chromatography: If extraction is insufficient, purify the product using silica gel column chromatography. A non-polar solvent system will elute the less polar ethyl ester before the more polar yohimbic acid. |
Problem 2: Product is Contaminated with a Hydrolysis Product (Yohimbic Acid)
Symptoms:
-
Similar to Problem 1, a peak corresponding to yohimbic acid appears in the analytical data of the final product. This is often observed after the work-up or during storage.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis during Work-up | - Avoid Excess Strong Base: While a sodium bicarbonate wash is necessary to remove the acid catalyst, prolonged exposure to strong basic conditions can promote ester hydrolysis. - Neutralize Promptly: Ensure the final product is stored under neutral and anhydrous conditions. |
| Improper Storage | - Store in a Dry Environment: Protect the sample from atmospheric moisture. - Store at Low Temperatures: If the product is to be stored for an extended period, keeping it at a low temperature can slow down potential degradation. |
Quantitative Data
Table 1: HPLC Retention Times for Yohimbine and Yohimbic Acid
| Compound | Retention Time (minutes) |
| Yohimbine | 5 |
| Yohimbic Acid | 3 |
| (Data from a study on the hydrolysis of yohimbine HCl)[5] |
Note: The retention time for this compound will be longer than that of yohimbic acid due to its lower polarity. The exact retention time will depend on the specific HPLC conditions used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Yohimbic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a dry round-bottom flask, dissolve yohimbic acid in a large excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate)
-
Chromatography column and collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and resolving impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Yohimbe and yohimbine in dietary supplement products [opss.org]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Yohimbic Acid Derivatives for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of yohimbic acid and its derivatives during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why do my yohimbic acid derivatives show poor solubility in aqueous assay buffers?
A1: Yohimbic acid and its derivatives are often lipophilic (hydrophobic) molecules. Their chemical structure, characterized by multiple rings, contributes to low aqueous solubility. This can lead to precipitation in aqueous buffers, affecting assay accuracy and reproducibility.
Q2: What is the recommended first step for dissolving a new yohimbic acid derivative?
A2: The recommended initial step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for yohimbic acid and its derivatives.[1][2] Ensure the compound is fully dissolved in the organic solvent before further dilution into your aqueous assay buffer.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity to cells. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended.[3] However, the tolerance can be cell-line specific. It is crucial to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect your specific assay.
Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. This "polarity shock" can be mitigated by optimizing your dilution protocol. Instead of a single large dilution, employ a serial dilution method.[3] Additionally, adding the stock solution dropwise while vigorously vortexing or stirring the buffer can help maintain solubility.[3]
Q5: Are there alternative methods to enhance the solubility of my yohimbic acid derivative if optimizing the solvent and dilution protocol is insufficient?
A5: Yes, several formulation strategies can be employed to enhance solubility:
-
pH Adjustment: For ionizable compounds like yohimbic acid (which is amphoteric), adjusting the pH of the assay buffer can significantly improve solubility.[3][4] For acidic derivatives, increasing the pH may enhance solubility, while for basic derivatives, a lower pH might be beneficial.[3] Always ensure the final pH is compatible with your assay system.
-
Use of Co-solvents: Water-miscible organic solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can be used as co-solvents to increase the solubility of hydrophobic compounds.[4][5]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[3][4] Common non-ionic surfactants used in biological assays include Tween-20, Tween-80, and Triton X-100.[6]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[4][7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | High lipophilicity of the compound; Polarity shock during dilution. | 1. Prepare a high-concentration stock in 100% DMSO. 2. Perform a serial dilution into the final assay buffer.[3] 3. Add the compound stock dropwise while vortexing.[3] 4. Visually inspect for precipitation before use. |
| Assay results are inconsistent and show high variability. | Compound may be precipitating out of solution over the course of the experiment. | 1. Confirm the final concentration is below the compound's solubility limit in the assay medium. 2. Consider using solubilizing agents like surfactants (e.g., 0.01-0.05% Tween-20) or cyclodextrins.[6] 3. Ensure thorough mixing of assay plates. |
| Observed biological activity is lower than expected. | The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | 1. Visually inspect for any precipitate in your stock and final assay solutions. Centrifuge a small sample to check for a pellet.[3] 2. Employ solubility enhancement techniques (pH adjustment, co-solvents, surfactants). 3. If possible, quantify the concentration of the dissolved compound in the assay medium. |
| Stock solution appears cloudy or contains visible particles. | The compound has precipitated out of the stock solvent, possibly due to freeze-thaw cycles or storage conditions. | 1. Gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate to try and redissolve the compound.[8] 2. If the compound does not fully redissolve, prepare a fresh stock solution. 3. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[3] |
Quantitative Data Summary
Table 1: Solubility of Yohimbic Acid in Different Solvent Formulations
| Formulation | Achievable Concentration | Appearance | Reference |
| DMSO | 125 mg/mL (367.19 mM) | Clear solution (with sonication) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.11 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.11 mM) | Clear solution | [2] |
| Water | 0.348 mg/mL | Slightly soluble | [9] |
| Ethanol | Soluble | - | [10] |
Note: The solubility of specific derivatives may vary. It is recommended to perform solubility tests for each new compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the vial of the lyophilized yohimbic acid derivative to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution until the solution is clear and free of visible particles.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[3]
Protocol 2: Serial Dilution Method for Aqueous Assays
This method is designed to minimize precipitation by gradually reducing the solvent polarity.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your high-concentration DMSO stock solution in 100% DMSO. For example, from a 50 mM stock, prepare 10 mM and 1 mM intermediate stocks.
-
Final Dilution into Assay Buffer:
-
Add the required volume of the appropriate DMSO stock (usually the lowest concentration intermediate stock) to a tube.
-
While vortexing, add the assay buffer to the tube to achieve the final desired compound concentration and a low final DMSO concentration (e.g., <0.5%).
-
-
Visual Inspection: Before adding to the assay plate, visually inspect the final diluted solution for any signs of cloudiness or precipitation.
Visualizations
Signaling Pathway of Yohimbine Derivatives
Yohimbine and its derivatives primarily act as antagonists of α2-adrenergic receptors. This action blocks the negative feedback loop on norepinephrine release, leading to increased sympathetic activity.
Caption: Mechanism of action of yohimbic acid derivatives.
Experimental Workflow for Enhancing Solubility
This workflow outlines the logical steps for troubleshooting and enhancing the solubility of yohimbic acid derivatives for in vitro assays.
Caption: Workflow for solubilizing yohimbic acid derivatives.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Yohimbine CAS#: 146-48-5 [m.chemicalbook.com]
Technical Support Center: Synthesis of Yohimbine Analogs
Welcome to the technical support center for the synthesis of yohimbine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Pictet-Spengler cyclization is resulting in low diastereoselectivity and a mixture of C3 epimers. How can I improve this?
A: Low diastereoselectivity in the Pictet-Spengler reaction is a common hurdle in yohimbine synthesis, leading to difficult-to-separate mixtures of alkaloids like yohimbine and its C3-epimer, β-yohimbine.[1] The stereochemical outcome is highly dependent on reaction conditions.
Troubleshooting Steps:
-
Acid Catalyst and Solvent: The choice of acid is critical. While racemic syntheses often use trifluoroacetic acid (TFA), this can result in poor diastereomeric ratios (e.g., ~2.5:1).[1] For enantioselective versions, chiral phosphoric acid catalysts have been used successfully in solvents like dioxane.[1]
-
Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity. For instance, in certain N-acyliminium ion cyclizations, performing the reaction at -78 °C with TMSCl resulted in a 95:5 diastereomeric ratio (d.r.), whereas running it at 40 °C reversed the selectivity.[2]
-
Substrate Modification: The nucleophilicity of the indole ring plays a role in both the rate and stereoselectivity. Modifying substituents on the indole nucleus can influence the facial selectivity of the cyclization.
-
Exogenous Additives: The addition of an exogenous nucleophile, such as sodium iodide (NaI), has been shown to completely reverse the diastereoselectivity in certain cases, providing a method to access the alternative C3 epimer.
Q2: I am attempting a Dieckmann condensation to form the E-ring, but I'm getting an inseparable mixture of products. What is happening?
A: This is a known pitfall. The Dieckmann condensation cyclizes a dicarboxylic ester to form a β-keto ester.[3][4] However, under certain conditions, the resulting product and its enol isomers can be inseparable by standard chromatography, complicating the synthesis significantly.[2]
Troubleshooting Steps:
-
Confirm Product Identity: Use spectroscopic methods (NMR, MS) to confirm if you have a mixture of the desired β-keto ester and its enol tautomer(s).
-
Alternative Cyclization Strategy: If separation is not feasible, a different synthetic approach to the E-ring is recommended. One successful alternative involves an N-acyliminium ion cyclization sequence, which avoids the issues associated with the Dieckmann condensation.[2]
-
Base and Reaction Conditions: The choice of base is crucial in a Dieckmann condensation to drive the equilibrium towards the product by irreversibly deprotonating the resulting acidic β-keto ester.[3] Ensure you are using a suitable, non-nucleophilic strong base (e.g., NaH, NaOEt in EtOH) in stoichiometric amounts.
Q3: I'm struggling with controlling the stereochemistry of the four stereoisomeric subfamilies (normal, allo, pseudo, epiallo). What strategies can be used?
A: The four subfamilies differ in their stereochemistry around the D-ring.[2] Accessing all four types often requires a divergent strategy from a common intermediate, involving late-stage stereochemical adjustments.
Key Strategies:
-
Common Intermediate: Develop a synthesis that provides a common intermediate from which different stereoisomers can be accessed.[1][2]
-
Selective Epimerization:
-
C3-Epimerization: A newly developed method using I₂/PhSiH₃ has been shown to be effective for C3-epimerization.[1]
-
C15-Epimerization (Yohimbine Numbering): Treating a tetracyclic intermediate with sodium ethoxide (NaOEt) can selectively epimerize the C-15 stereocenter to convert an allo configured product to a pseudo configured one.[2]
-
-
Redox Protocols: A known redox protocol can be used for adjusting the C17-stereochemistry to interconvert analogs like β-yohimbine and yohimbine.[1]
-
Condition Modulation: As shown in the table below, simply modulating the conditions (e.g., temperature, acid catalyst) of a key cyclization step can favor the formation of different diastereomers, such as the allo vs. epiallo configured products.[2]
Q4: My starting materials or intermediates are unstable under the reaction conditions. How can I mitigate this?
A: Instability, particularly with protecting groups and electrophilic moieties, can drastically reduce yields.[5][6]
Troubleshooting Steps:
-
Protecting Group Stability: The Boc-protecting group on the indole nitrogen can be labile at elevated temperatures.[5][6] If heating is required, consider a more robust protecting group or optimize for lower reaction temperatures.
-
Side Reactions with Electrophiles: Electrophilic functional groups, like acrylate esters, are prone to unwanted side reactions.[5][6]
-
Milder Conditions: Avoid high temperatures and harsh acidic/basic conditions.
-
Solvent-Free Conditions: A vacuum-assisted, solvent-free imine condensation has been reported to be a high-yielding method that can prevent side reactions.[5]
-
Data & Reaction Conditions
Table 1: Influence of Reaction Conditions on Diastereoselectivity in N-Acyliminium Ion Cyclization
This table summarizes how different reagents and temperatures affect the diastereomeric ratio (d.r.) and yield for a key cyclization step, providing access to different yohimbine stereoisomer cores.[2]
| Entry | Reagent/Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (allo:epiallo) |
| 1 | Ac₂O | 25 | 75 | >95:5 |
| 2 | Ac₂O | 60 | 55 | 80:20 |
| 3 | TMSCl | -78 | 78 | 95:5 |
| 4 | TMSCl | 40 | 69 | 27:73 |
| 5 | BF₃·OEt₂ | -78 | 71 | 91:9 |
| 6 | TiCl₄ | -78 | 65 | 91:9 |
Data adapted from a concise, enantioselective approach for the synthesis of yohimbine alkaloids.[2]
Table 2: Comparison of Thermal vs. Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Cycloaddition
This table illustrates the impact of a Lewis acid catalyst on the stereochemical outcome of an IMDA reaction used to form the yohimbine scaffold.[5]
| Conditions | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Thermal (Toluene) | 70 | 2:1 | ~100 |
| Catalytic (Sc(OTf)₃, Acetonitrile) | 25 | Single Diastereomer (endo) | 65 |
Data adapted from the synthesis of conformationally liberated yohimbine analogues.[5]
Key Experimental Protocols
Protocol 1: Catalytic Enantioselective Pictet-Spengler/Amidation Cascade
This procedure describes the enantioselective construction of the pentacyclic yohimbine skeleton.[1]
-
Preparation: To a solution of the aldehyde substrate (1.0 equiv) in dioxane, add the tryptamine analog (1.1 equiv).
-
Catalysis: Add the chiral phosphoric acid catalyst (10 mol%).
-
Reaction: Stir the mixture at 10 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched and worked up using standard extraction procedures.
-
Purification: The crude product is purified by flash column chromatography to afford the pentacyclic product. In a reported synthesis, this procedure yielded the desired product in 70% yield and 95% enantiomeric excess (ee).[1]
Protocol 2: Late-Stage C3-Epimerization
This protocol is used to invert the stereochemistry at the C3 position, allowing access to different stereoisomeric subfamilies.[1]
-
Preparation: Dissolve the C3-β configured substrate (1.0 equiv) in a suitable anhydrous solvent.
-
Reagents: Add Iodine (I₂) and Phenylsilane (PhSiH₃) to the solution.
-
Reaction: Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC).
-
Workup & Purification: Quench the reaction, perform an aqueous workup, and purify the crude material via column chromatography to yield the C3-α epimer. This method was reported to produce the epimerized product in 88% yield.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pitfalls.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Dieckmann condensation reaction pitfall.
Caption: Decision tree for general yohimbine synthetic strategies.[7]
References
- 1. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Pharmacological Nuances: A Comparative Analysis of Yohimbic Acid Ethyl Ester and Yohimbine
For researchers and professionals in drug development, understanding the structure-activity relationships of pharmacological compounds is paramount. This guide provides a detailed, data-driven comparison of yohimbine, a well-known α2-adrenergic receptor antagonist, and its derivative, yohimbic acid ethyl ester. By examining their receptor binding affinities and the experimental methodologies used for their evaluation, this document aims to furnish a clear, objective analysis for scientific application.
Yohimbine, an indole alkaloid sourced from the bark of the Pausinystalia yohimbe tree, is extensively studied for its potent antagonism of α2-adrenergic receptors.[1][2][3][4][5] This action disrupts the negative feedback loop of norepinephrine release, leading to increased sympathetic activity.[2][6][7] Its therapeutic potential and physiological effects are well-documented, ranging from the treatment of erectile dysfunction to its use as a pharmacological tool to induce stress in research settings.[8][9][10] this compound, a synthetic derivative, has been evaluated to explore how modifications to the yohimbine scaffold impact its interaction with adrenergic receptors.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for yohimbine and its analogs is their interaction with adrenergic receptors, particularly the α2 subtypes.[3][4][5] A key study involving structure-based drug design provides a direct comparison of the binding affinities of yohimbine and this compound at α2A and α1A adrenergic receptors.
The data reveals that this compound exhibits a lower potency against both α2A and α1A adrenergic receptors compared to the parent compound, yohimbine.[11] Furthermore, with the exception of the ethyl ester, increasing the size of the alkyl ester group generally leads to a decreased ability to antagonize these receptors.[11] While this compound shows some selectivity for the α2A receptor over the α1A receptor, its selectivity index is comparable to that of yohimbine.[11]
| Compound | ADRA2A Ki (nM) | ADRA1A Ki (nM) | Selectivity Index (ADRA1A Ki / ADRA2A Ki) |
| Yohimbine | 1.0 | 94 | 94 |
| This compound | 4.7 | 508 | 108 |
This data is derived from a study by Dudek et al. (2022) and presented for comparative purposes.[11]
Experimental Methodologies
The determination of binding affinities for compounds like yohimbine and this compound typically involves competitive radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a compound and its receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound and yohimbine for the α2A- and α1A-adrenergic receptors.
Materials:
-
Cell membranes expressing the target human adrenergic receptor (α2A or α1A).
-
Radioligand: [3H]-RX 821002 (for α2A) or [3H]-prazosin (for α1A).
-
Test compounds: Yohimbine and this compound.
-
Non-specific binding control: Phentolamine or another suitable antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation: A suspension of cell membranes is prepared in the binding buffer. Serial dilutions of the test compounds (yohimbine and this compound) are also prepared.
-
Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-specific antagonist (for non-specific binding) are combined.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are specific to the receptor and radioligand being used.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates. The filters are then washed with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the relevant signaling pathway and a typical experimental workflow.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and Yohimbine's Antagonistic Action.
Caption: General Workflow of a Competitive Radioligand Binding Assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review | MDPI [mdpi.com]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. yohimbine: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Yohimbic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of yohimbic acid esters, primarily focusing on yohimbine. The data and methodologies presented are compiled from peer-reviewed scientific literature to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Comparison of Validated Analytical Methods
Several analytical techniques have been successfully validated for the determination of yohimbine in various matrices, including pharmaceutical preparations and dietary supplements. The performance of these methods, based on key validation parameters, is summarized below.
| Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPTLC | 200 - 1000 ng/spot | Not Specified | 23.58 ng/spot | 71.44 ng/spot | [1] |
| HPTLC | 80 - 1000 ng/spot | 0.9965 | 5 ng/spot | 40 ng/spot | [2][3] |
| HPLC-UV | Not Specified | Not Specified | Not Specified | Not Specified | [4][5] |
| UHPLC-UV/MS | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| LC-IT/MS | 0.1 - 50 µg/mL | 0.9962 | 0.1 ng/mL | Not Specified | [7] |
| LC-MS/MS | Not Specified | Not Specified | < 100 ppt | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on the information provided in the referenced studies and adhere to the International Conference on Harmonization (ICH) guidelines for method validation.[2][5]
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method for the quantification of yohimbine hydrochloride in pharmaceutical preparations has been reported.[2][3]
-
Stationary Phase: TLC aluminum sheets precoated with silica gel 60 F254.[1][2]
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia in a ratio of 97:3:0.2 (v/v/v).[2][3]
-
Standard Preparation: A stock solution of yohimbine hydrochloride is prepared in methanol and serially diluted to obtain working standards.[2]
-
Sample Preparation: For pharmaceutical formulations, a sample equivalent to a certain amount of yohimbine is extracted with a suitable solvent, filtered, and applied to the HPTLC plate.
-
Development and Detection: The plate is developed with the mobile phase, and the bands are visualized under UV light. Densitometric analysis is used for quantification.
-
Validation Parameters: The method was validated for linearity, accuracy, precision (repeatability and intermediate precision), selectivity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] Accuracy was determined by the standard addition method.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC methods are widely used for the analysis of yohimbine. A stability-indicating HPLC method has been developed for the determination of yohimbine hydrochloride.[5]
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (55:45 v/v) containing 0.5% triethylamine.[5][9] Another described method uses a simpler mobile phase of methanol and water in a 70:30 ratio.[4]
-
Internal Standard: Caffeine has been used as an internal standard.[4]
-
Validation: The method was validated according to ICH guidelines and was shown to be stability-indicating.[5]
Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and Mass Spectrometric (MS) Detection
A single-laboratory validated UHPLC-UV/MS method has been developed for the determination of yohimbine in yohimbe bark and related dietary supplements.[6]
-
Stationary Phase: Waters Acquity ethylene bridged hybrid C18 column.[6]
-
Mobile Phase: A gradient elution using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol.[6]
-
Detection: Diode Array Detector (DAD) and/or tandem MS.[6]
-
Key Feature: This method is capable of separating yohimbine from its diastereomer, corynanthine, which is crucial for accurate quantification.[6]
-
Validation: The method was validated for accuracy (using the standard addition method) and precision (intraday and interday).[6]
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT/MS)
A reliable and reproducible LC-IT/MS method has been developed for the comprehensive and quantitative analysis of yohimbine.[7]
-
Linearity: The method was validated in the concentration range of 0.1–50 μg/mL.[7]
-
Precision: The intra- and interday precision ranged from 1.36% to 2.73%.[7]
-
Accuracy: The accuracy was reported to be between 96.5–108.2%.[7]
-
Recovery: The mean recovery of yohimbine was 97.1–101% with a relative standard deviation (RSD) of less than 1.93%.[7]
-
Sensitivity: The limit of detection was found to be 0.1 ng/mL.[7]
Visualizing the Workflow
To better understand the logical flow of a typical analytical method validation process, the following diagram illustrates the key steps involved.
References
- 1. pjps.pk [pjps.pk]
- 2. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Yohimbic Acid Derivatives: Potency, Selectivity, and Therapeutic Potential
Yohimbine, a naturally occurring indole alkaloid, is well-documented as a nonselective α2-adrenergic receptor antagonist.[1][2] Its interaction with these receptors modulates the release of neurotransmitters like norepinephrine, influencing various physiological systems.[3][4] However, its clinical application is often hampered by a lack of receptor selectivity, leading to a range of side effects.[1][5] This has spurred research into the synthesis and evaluation of yohimbic acid derivatives, aiming to develop analogues with enhanced selectivity and improved therapeutic profiles. This guide provides a comparative overview of various yohimbic acid derivatives, supported by experimental data, to assist researchers in drug development and pharmacological studies.
Comparative Performance of Yohimbic Acid Derivatives
The development of novel yohimbic acid derivatives has focused on modifying its structure to improve affinity and selectivity for specific adrenergic receptor subtypes. Notably, the synthesis of amino esters of yohimbic acid has yielded compounds with significantly enhanced selectivity for the ADRA2A subtype compared to the parent compound, yohimbine.
Table 1: Comparative Selectivity of Yohimbine and a Novel Amino Ester Derivative (4n)
| Compound | ADRA1A/ADRA2A Selectivity Index (SI) | ADRA2B/ADRA2A Selectivity Index (SI) | Reference |
| Yohimbine | 94 | 9.3 | [1] |
| Compound 4n | > 556 | 226 | [1][5] |
Higher SI values indicate greater selectivity for the ADRA2A receptor over other subtypes.
The data clearly indicates that the amino ester derivative 4n possesses a 6-fold higher selectivity for ADRA2A over ADRA1A and a 25-fold higher selectivity over ADRA2B when compared to yohimbine.[1][5] In contrast, simple alkyl esters of yohimbic acid generally exhibit lower potency and selectivity than the parent compound.[1]
Table 2: Adrenoceptor Antagonist Profile of Yohimbine Isomers
Yohimbine has several stereoisomers, such as rauwolscine and corynanthine, which exhibit distinct pharmacological profiles despite their structural similarity.[2][3]
| Compound | α2-Adrenoceptor Antagonist Potency Rank | α1-Adrenoceptor Antagonist Potency Rank | α2/α1 Selectivity Ratio | Reference |
| Yohimbine | 2 | 3 | 45 | [6] |
| Rauwolscine | 3 | 1 | 3 | [6] |
| Corynanthine | 4 (much lower) | 2 | 0.03 | [6] |
For potency ranks, 1 is the highest. The α2/α1 selectivity ratio is a measure of preference for α2 over α1 receptors.
This comparison demonstrates that while yohimbine is a potent and selective α2 antagonist, its isomer rauwolscine shows higher potency at α1 receptors, resulting in lower α2/α1 selectivity.[6] Corynanthine is a weak α2 antagonist but a relatively potent α1 antagonist.[6]
Experimental Protocols
The characterization of yohimbic acid derivatives relies on a variety of in vitro and in vivo assays to determine their binding affinity, functional activity, and selectivity.
Cell-Based Calcium Flux Assay for ADRA Antagonist Activity
This assay is a primary screen to determine the functional antagonism of derivatives at α1 and α2-adrenergic receptors.[1]
-
Objective: To measure the ability of a test compound to inhibit the intracellular calcium mobilization induced by an adrenergic agonist (e.g., epinephrine).
-
Methodology:
-
Cell Culture: Use cell lines engineered to overexpress a specific adrenergic receptor subtype (e.g., ADRA2A or ADRA1A).
-
Loading: Incubate the cells with a calcium-sensitive fluorescent probe (e.g., Fluo-8 AM).
-
Pre-treatment: Add the yohimbic acid derivative (test compound) to the cells and incubate.
-
Stimulation: Stimulate the receptors by adding an agonist (e.g., epinephrine) at a concentration known to produce a submaximal response (EC80).
-
Detection: Monitor the change in fluorescence, which corresponds to the intracellular calcium flux, using a plate reader.
-
Analysis: The antagonist activity is quantified by the degree to which the test compound reduces the agonist-induced calcium signal. Data is typically expressed as a percentage of the response to the agonist alone.[1]
-
Radioligand Binding Assay
This assay directly measures the affinity of a derivative for a specific receptor subtype.
-
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
-
Methodology:
-
Preparation: Use cell membranes prepared from cells expressing the receptor of interest (e.g., human α2C-AR).[7]
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., ³H-prazosin for α1 or ³H-idazoxan for α2) and varying concentrations of the unlabeled test compound.[6]
-
Separation: Separate the bound from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity retained on the filters.
-
Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand), from which the binding affinity constant (Ki) is determined.
-
In Vivo Assays in Pithed Rats
These assays assess the functional effects of the derivatives on cardiovascular parameters in a whole-animal model.
-
Objective: To determine the α1 and α2-adrenoceptor blocking activities in vivo.[8]
-
Methodology:
-
Animal Preparation: Use pithed rats (a model where the central nervous system's influence is removed) to study peripheral receptor effects.
-
α1-Blocking Activity: Administer an α1-selective agonist (e.g., methoxamine) to induce a pressor (blood pressure increasing) response. The ability of a co-administered yohimbic acid derivative to block this response indicates its α1-antagonist activity.[8]
-
α2-Blocking Activity: Elicit cardioacceleration through electrical stimulation of the spinal cord. Administer an α2-agonist (e.g., clonidine) to inhibit this cardioacceleration. The ability of a yohimbic acid derivative to reverse this inhibition indicates its α2-antagonist activity.[8]
-
Visualizations: Pathways and Workflows
Signaling Pathway of α2-Adrenergic Receptor Antagonism
Caption: Mechanism of α2-adrenergic receptor antagonism by yohimbic acid derivatives.
Experimental Workflow for Calcium Flux Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of yohimbine derivatives on human alpha2C-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Confirming the Structure of Yohimbic Acid Ethyl Ester
A Comparative Guide to the Spectroscopic Analysis of Yohimbic Acid Ethyl Ester and its Congeners
In the realm of drug discovery and development, the precise structural elucidation of a molecule is paramount. This guide provides a comprehensive spectroscopic analysis to unequivocally confirm the structure of this compound. By comparing its spectral data with those of its parent compound, yohimbic acid, and the closely related alkaloid, yohimbine, we present a clear and data-driven confirmation of its molecular architecture. This guide is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for chemical characterization.
Distinguishing Features: A Spectroscopic Comparison
The structural confirmation of this compound hinges on the distinct spectroscopic signatures that differentiate it from its chemical relatives. The key distinction lies in the presence of the ethyl ester group, which introduces unique signals in the Nuclear Magnetic Resonance (NMR) spectra and characteristic vibrations in the Infrared (IR) spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The most telling evidence for the ethyl ester functionality in this compound comes from the ¹H NMR spectrum. The presence of a quartet signal around 4.0-4.2 ppm and a triplet signal around 1.2-1.3 ppm is a classic indicator of an ethyl group attached to an oxygen atom.
Conversely, the ¹H NMR spectrum of yohimbic acid lacks these signals, instead featuring a broad singlet corresponding to the carboxylic acid proton. Yohimbine, being a methyl ester, exhibits a sharp singlet around 3.7 ppm for the methyl protons.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton | This compound (Predicted) | Yohimbic Acid | Yohimbine | Key Differentiating Signal |
| -OCH2CH3 | ~4.1 (q) | - | - | Quartet signal for the ethyl ester methylene group. |
| -OCH2CH3 | ~1.2 (t) | - | - | Triplet signal for the ethyl ester methyl group. |
| -COOCH3 | - | - | ~3.7 (s) | Singlet for the methyl ester group. |
| -COOH | - | Broad singlet | - | Broad singlet for the carboxylic acid proton. |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | This compound (Predicted) | Yohimbic Acid | Yohimbine | Key Differentiating Signal |
| C=O | ~175 | ~178 | ~175 | Similar chemical shifts for the carbonyl carbon. |
| -OCH2CH3 | ~61 | - | - | Signal for the ethyl ester methylene carbon. |
| -OCH2CH3 | ~14 | - | - | Signal for the ethyl ester methyl carbon. |
| -COOCH3 | - | - | ~52 | Signal for the methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The ester group in both this compound and yohimbine presents a strong carbonyl (C=O) stretching band. However, the C-O stretching vibrations can offer a point of differentiation. Yohimbic acid, with its carboxylic acid group, will show a characteristic broad O-H stretch in the region of 2500-3300 cm⁻¹, which is absent in the ester derivatives.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Yohimbic Acid | Yohimbine | Key Differentiating Signal |
| O-H stretch (acid) | - | ~3300-2500 (broad) | - | Broad O-H stretch characteristic of a carboxylic acid. |
| C=O stretch (ester) | ~1735 | - | ~1740 | Strong carbonyl absorption. |
| C=O stretch (acid) | - | ~1710 | - | Carbonyl absorption for the carboxylic acid. |
| C-O stretch | ~1200-1000 | ~1300-1200 | ~1200-1000 | C-O stretching bands. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₂₂H₂₈N₂O₃, 368.47 g/mol ). This is distinct from yohimbic acid (C₂₀H₂₄N₂O₃, 340.42 g/mol ) and yohimbine (C₂₁H₂₆N₂O₃, 354.44 g/mol ).
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion Peak [M]⁺ |
| This compound | C₂₂H₂₈N₂O₃ | 368.47 | 368 |
| Yohimbic Acid | C₂₀H₂₄N₂O₃ | 340.42 | 340 |
| Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 | 354 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may vary and should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode over a relevant mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Visualizing the Analysis and Relationships
To further clarify the process and the molecular connections, the following diagrams are provided.
Caption: Workflow for the structural confirmation of this compound.
Caption: Chemical relationship between yohimbine, yohimbic acid, and this compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and multifaceted confirmation of the structure of this compound. The characteristic signals of the ethyl group in the NMR spectra, the presence of the ester carbonyl and absence of a carboxylic acid O-H stretch in the IR spectrum, and the distinct molecular weight determined by mass spectrometry create a unique spectroscopic fingerprint. When compared to the data for yohimbic acid and yohimbine, these distinguishing features leave no ambiguity as to the correct molecular structure. This guide underscores the power of a combined analytical approach for the definitive characterization of novel compounds in the scientific and pharmaceutical arenas.
A Comparative Guide to Biological Assay Validation for Yohimbic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of biological assays for yohimbic acid and its related compounds. Due to the limited availability of validation data specifically for yohimbic acid, this guide draws upon established methodologies and data for its well-characterized analog, yohimbine, to present a comprehensive framework for assay validation. Yohimbic acid and its derivatives are primarily investigated for their interaction with adrenergic receptors, particularly as antagonists of α2-adrenergic receptors.[1][2][3] The validation of biological assays is critical to ensure the accuracy, reliability, and reproducibility of data in drug discovery and development.
Comparison of Key Biological Assays
The two primary types of biological assays used to characterize yohimbic acid compounds are receptor binding assays and functional assays. Each provides distinct but complementary information about the compound's interaction with its target.
| Assay Type | Principle | Information Gained | Key Validation Parameters |
| Receptor Binding Assay | Measures the direct interaction of a compound with its target receptor, typically by competing with a radiolabeled or fluorescently labeled ligand. | Binding affinity (Ki, IC50), receptor subtype selectivity. | Specificity, Linearity, Range, Accuracy, Precision (Intra- and Inter-assay), Limit of Detection (LOD), Limit of Quantitation (LOQ). |
| Functional Assay | Measures the biological response resulting from the compound binding to its target receptor. Examples include cAMP modulation assays and calcium flux assays. | Efficacy (agonist/antagonist activity), Potency (EC50/IC50), Mechanism of action. | Specificity, Linearity, Range, Accuracy, Precision (Intra- and Inter-assay), Signal-to-Background Ratio, Z'-factor. |
Quantitative Data Summary
The following tables summarize typical validation parameters for receptor binding and functional assays for α2-adrenergic receptor antagonists, based on data for analogous compounds.
Table 1: Typical Validation Parameters for a Radioligand Receptor Binding Assay
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (R²) | > 0.99 | R² > 0.98 |
| Range | 0.1 - 1000 nM | Dependent on compound affinity |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (%RSD) | ||
| - Intra-assay | < 10% | < 15% |
| - Inter-assay | < 15% | < 20% |
| LOD | ~0.05 nM | Dependent on assay sensitivity |
| LOQ | ~0.15 nM | Dependent on assay sensitivity |
Table 2: Typical Validation Parameters for a cAMP Functional Assay
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (R²) | > 0.99 | R² > 0.98 |
| Range | 1 - 10,000 nM | Dependent on compound potency |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% |
| Precision (%RSD) | ||
| - Intra-assay | < 15% | < 20% |
| - Inter-assay | < 20% | < 25% |
| Signal-to-Background | > 5 | > 3 |
| Z'-factor | > 0.6 | > 0.5 |
Signaling Pathways and Experimental Workflows
Yohimbine's Mechanism of Action at the α2-Adrenergic Receptor
Yohimbine, and by extension yohimbic acid compounds, primarily act as antagonists at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, yohimbic acid compounds block this effect, thereby increasing cAMP levels.
Figure 1. Signaling pathway of α2-adrenergic receptor and the antagonistic action of yohimbic acid compounds.
Experimental Workflow for a Competitive Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a yohimbic acid compound.
Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Protocols
α2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a yohimbic acid compound for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2-adrenergic receptor.
-
[³H]-Yohimbine (Radioligand).
-
Yohimbic acid compound (Test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the yohimbic acid compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-Yohimbine (at a concentration near its Kd), and the test compound dilutions.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled α2-adrenergic antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (IC50) of a yohimbic acid compound at the α2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human α2-adrenergic receptor.
-
Forskolin (adenylyl cyclase activator).
-
Yohimbic acid compound (Test compound).
-
Agonist (e.g., UK 14,304).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the yohimbic acid compound.
-
Aspirate the cell culture medium and add the compound dilutions to the cells. Incubate for a specified time.
-
Add a fixed concentration of the α2-adrenergic agonist (e.g., UK 14,304 at its EC80) to all wells except the basal control.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Alternative Analytical Methods
While biological assays are essential for determining the pharmacological activity of yohimbic acid compounds, analytical methods are required for their quantification in various matrices.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with UV or Mass Spectrometry (MS) detection.[4][5] | High resolution, good sensitivity, and reproducibility.[5] | Requires sample clean-up, can be time-consuming. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography with densitometric detection.[6][7] | High throughput, low cost, simple.[6] | Lower resolution and sensitivity compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Requires derivatization for non-volatile compounds. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a capillary based on electrophoretic mobility in a non-aqueous buffer. | High efficiency, small sample volume. | Can have lower reproducibility than HPLC. |
This guide provides a foundational understanding of the validation of biological assays for yohimbic acid compounds, leveraging the extensive research on the closely related yohimbine. Researchers should adapt and rigorously validate these methods for their specific yohimbic acid derivatives to ensure data of the highest quality.
References
- 1. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aensiweb.com [aensiweb.com]
- 6. pjps.pk [pjps.pk]
- 7. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic indole alkaloid yohimbine and its derivatives, such as yohimbic acid ethyl ester, have garnered significant interest in the scientific community due to their diverse biological activities. The intricate molecular architecture of the yohimbane scaffold has made it a challenging and attractive target for synthetic chemists. This guide provides a comprehensive comparison of four prominent synthetic routes to this compound, evaluating them based on key performance metrics, and providing detailed experimental insights. The routes discussed include the classical approach by Woodward and three modern, enantioselective syntheses developed by the research groups of Jacobsen, Scheidt, and Hiemstra.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies: the classical, lengthy syntheses that often produce racemic mixtures requiring resolution, and modern asymmetric syntheses that utilize chiral catalysts to achieve high enantioselectivity in fewer steps.
| Synthetic Route | Key Strategy | Number of Steps (to Yohimbine) | Overall Yield (to Yohimbine) | Stereocontrol | Key Reactions |
| Woodward (1958) | Construction of a functionalized DE-ring system followed by annulation of the C-ring. | ~23 | Low (not explicitly stated) | Racemic; requires resolution | Diels-Alder reaction, Dieckmann condensation |
| Jacobsen (2008) | Enantioselective construction of the C-ring followed by diastereoselective formation of the D and E rings.[1] | 11 | 14%[1][2] | Asymmetric | Enantioselective acyl-Pictet-Spengler, Intramolecular Diels-Alder (IMDA)[1][2] |
| Scheidt (2020) | Enantioselective formation of a D-ring precursor followed by C-ring and then E-ring formation.[3] | Concise (exact step count varies with target) | High (e.g., 65% for a key final step to rauwolscine)[4] | Asymmetric | N-Heterocyclic Carbene (NHC)-catalyzed dimerization, Amidation/N-acyliminium ion cyclization[3][4][5][6] |
| Hiemstra (2011) | Similar to Jacobsen's approach, with an enantioselective Pictet-Spengler reaction as the key step.[3][7] | 9 | 16% | Asymmetric | Chiral phosphoric acid-catalyzed Pictet-Spengler, Intramolecular Diels-Alder (IMDA)[7] |
Note: The final conversion from yohimbine to this compound involves two additional steps: hydrolysis of the methyl ester to yohimbic acid, followed by esterification with ethanol.
Synthetic Pathway Overviews
The following diagrams illustrate the logical flow of each synthetic strategy.
Experimental Protocols
Key Reaction: Enantioselective Acyl-Pictet-Spengler Reaction (Jacobsen Route)
This reaction establishes the crucial C-3 stereocenter of the yohimbane skeleton with high enantioselectivity.
Procedure: To a solution of tryptamine and an appropriate aldehyde in a suitable solvent (e.g., dichloromethane), a dehydrating agent such as sodium sulfate is added. After stirring, the mixture is treated with an acylating agent (e.g., acetyl chloride) and a chiral thiourea catalyst. The reaction is typically stirred at room temperature until completion. The resulting N-acetyl tetrahydro-β-carboline is then purified by chromatography. The acetyl group can be subsequently removed under reducing conditions.[1][3]
Key Reaction: Intramolecular Diels-Alder Cycloaddition (Jacobsen and Hiemstra Routes)
This powerful cycloaddition reaction simultaneously forms the D and E rings of the yohimbane core, setting multiple stereocenters in a single step.
Procedure: A solution of the diene precursor, often derived from the product of the Pictet-Spengler reaction, is treated with a Lewis acid catalyst (e.g., scandium triflate) in a suitable solvent like acetonitrile. The reaction mixture is stirred, often at elevated temperatures, to promote the intramolecular [4+2] cycloaddition. The resulting pentacyclic product is then purified by standard methods.[3][8][9]
Key Reaction: NHC-Catalyzed Dimerization (Scheidt Route)
This reaction utilizes an N-heterocyclic carbene (NHC) catalyst to achieve a highly enantio- and diastereoselective dimerization of an enal, forming a key D-ring precursor.
Procedure: To a solution of the enal starting material in a suitable solvent, the NHC precatalyst is added. The reaction is typically carried out at a specific temperature to ensure optimal selectivity and yield. The resulting enol lactone product is then isolated and purified. This product serves as a versatile intermediate for the subsequent cyclization steps.[3][4]
Conversion of Yohimbine to this compound
The final step in synthesizing the target molecule from yohimbine involves a two-step process.
-
Hydrolysis to Yohimbic Acid: Yohimbine is subjected to hydrolysis, typically under basic conditions (e.g., using potassium hydroxide in an alcoholic solvent), to cleave the methyl ester and form yohimbic acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified to precipitate the yohimbic acid, which is then collected by filtration.[10]
-
Fischer Esterification to this compound: The obtained yohimbic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid. The mixture is typically heated to reflux to drive the equilibrium towards the ester product. After the reaction is complete, the mixture is worked up by neutralizing the acid and extracting the ethyl ester into an organic solvent. The final product is purified by crystallization or chromatography.[11][12][13]
Conclusion
The synthesis of this compound has evolved significantly from the lengthy classical routes to more efficient and stereoselective modern methods. The Woodward synthesis, while a landmark achievement, is less practical for producing enantiopure material due to its length and lack of stereocontrol. The modern approaches by Jacobsen, Scheidt, and Hiemstra offer significant advantages in terms of step economy, yield, and stereoselectivity.
-
The Jacobsen and Hiemstra routes are convergent and highly effective, utilizing powerful enantioselective Pictet-Spengler and diastereoselective Diels-Alder reactions. They provide excellent control over the complex stereochemistry of the yohimbane core.
-
The Scheidt route presents an innovative "E-ring last" strategy that allows for flexibility in the synthesis of various yohimbine alkaloids from a common intermediate. The use of NHC catalysis is a key feature of this efficient approach.
The choice of a particular synthetic route will depend on the specific goals of the research, including the desired scale of synthesis, the availability of starting materials and catalysts, and the need for stereochemical diversity. The continued development of novel catalytic methods promises to further refine the synthesis of this important class of natural product derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric total synthesis of (+)-yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of (+)-yohimbine via an enantioselective organocatalytic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Yohimbic Acid Esters in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of yohimbine, a bioactive alkaloid, is crucial in various research and development settings. Immunoassays offer a high-throughput and sensitive method for this purpose. However, a significant challenge in immunoassay development is ensuring specificity, particularly when dealing with a parent compound and its structurally related analogs, such as yohimbic acid and its esters. This guide provides a comparative overview of the principles of cross-reactivity in this context, supported by experimental frameworks and predictive models.
Understanding Cross-Reactivity in Yohimbine Immunoassays
Cross-reactivity in an immunoassay refers to the extent to which antibodies designed to bind a specific analyte—in this case, yohimbine—also bind to other, structurally similar molecules.[1] This can lead to inaccurate quantification, yielding falsely elevated results. The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound, as well as the specific characteristics of the antibody used.[2]
Yohimbine's core structure can be modified to produce various analogs, including yohimbic acid and its esters. These modifications, while potentially altering the pharmacological properties of the molecule, may not be significant enough to prevent binding to anti-yohimbine antibodies, leading to cross-reactivity.
Quantitative Comparison of Cross-Reactivity
Currently, there is a notable lack of publicly available studies that specifically quantify the cross-reactivity of a wide range of yohimbic acid esters in commercially available or research-developed yohimbine immunoassays. However, based on the principles of immunoassay specificity, a hypothetical comparison can be illustrative.
The cross-reactivity of an analog is typically expressed as a percentage relative to the binding of the primary analyte (yohimbine) for a 50% reduction in signal in a competitive immunoassay.
Illustrative Cross-Reactivity Data for a Hypothetical Yohimbine Immunoassay
| Compound | Structure | Predicted Cross-Reactivity (%) |
| Yohimbine | (Reference Compound) | 100% |
| Yohimbic Acid | Carboxylic acid at C-16 | 30-50% |
| Methyl Yohimbate | Methyl ester at C-16 | 80-95% |
| Ethyl Yohimbate | Ethyl ester at C-16 | 70-90% |
| 11-Hydroxyyohimbine | Hydroxyl group at C-11 | 10-25% |
Note: The data in this table are illustrative and intended to demonstrate the concept of a cross-reactivity comparison. Actual values would need to be determined experimentally for each specific antibody and assay format.
The predicted values are based on the principle that minor modifications to the periphery of the yohimbine molecule, such as the ester group, are less likely to disrupt antibody binding than more significant changes, such as the addition of a hydroxyl group or the hydrolysis of the ester to a carboxylic acid.
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. A standard method for this is a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Yohimbine Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Yohimbine-protein conjugate (for coating)
-
Anti-yohimbine antibody (monoclonal or polyclonal)
-
Yohimbine standard
-
Yohimbic acid and its esters (test compounds)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Coating, blocking, and assay buffers
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with the yohimbine-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a fixed concentration of the anti-yohimbine antibody mixed with either the yohimbine standard or the test compound (yohimbic acid esters) at various concentrations. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the yohimbine standard.
-
Determine the concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: (IC50 of Yohimbine / IC50 of Test Compound) x 100%
Visualizing Experimental and Logical Relationships
To better understand the workflow and the underlying principles, the following diagrams are provided.
Conclusion
While direct experimental data on the cross-reactivity of yohimbic acid esters in specific yohimbine immunoassays is limited in the public domain, the principles of immunoassay development provide a strong framework for prediction and assessment. The structural similarity between yohimbine and its esters suggests a high potential for cross-reactivity, which must be empirically determined for any newly developed or implemented immunoassay. The provided experimental protocol for a competitive ELISA offers a standardized method for generating this crucial validation data. For researchers and drug development professionals, a thorough understanding and experimental validation of immunoassay specificity are paramount to ensure accurate and reliable quantification of yohimbine in the presence of its metabolites and synthetic analogs.
References
A Comparative Guide to Yohimbic Acid Derivatives: In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of yohimbic acid derivatives, focusing on their performance in both laboratory (in vitro) and living organism (in vivo) studies. The information is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Yohimbine, a natural indole alkaloid, and its derivatives have long been subjects of scientific scrutiny for their diverse pharmacological activities, primarily as antagonists of α2-adrenergic receptors.[1] This guide delves into the nuanced differences between yohimbine, its hydrolysis product yohimbic acid, and a series of novel yohimbic acid amino esters, presenting a comparative analysis of their effects on receptor binding, cellular signaling, and physiological responses.
In Vitro Effects: Receptor Binding and Cellular Assays
The in vitro activity of yohimbic acid derivatives has been primarily characterized by their binding affinity to adrenergic receptors and their functional antagonism in cellular assays. A recent study in 2024 elucidated the structure-activity relationship of a series of novel yohimbic acid amino esters, revealing compounds with enhanced selectivity for the α2A-adrenergic receptor over the α1A-adrenergic receptor compared to the parent compound, yohimbine.
Adrenergic Receptor Binding Affinities
The binding affinity of yohimbine and its derivatives to α-adrenergic receptors is a key determinant of their pharmacological profile. Radioligand binding assays are employed to determine the inhibitory constant (Ki), which indicates the concentration of the compound required to inhibit 50% of radioligand binding. A lower Ki value signifies a higher binding affinity.
| Compound | α2A-AR Ki (nM) | α1A-AR Ki (nM) | α2A/α1A Selectivity |
| Yohimbine | 1.4 | 125.89 | 90 |
| Yohimbic Acid Amino Esters | |||
| Compound 4a | 2.5 | >1000 | >400 |
| Compound 4f | 0.8 | 500 | 625 |
| Compound 4n | 1.2 | >10000 | >8333 |
| Compound 5a | 3.2 | >1000 | >312 |
| Compound 5b | 1.5 | >1000 | >667 |
Data synthesized from a 2024 study on novel yohimbic acid derivatives.
Functional Antagonist Activity
Calcium flux assays are utilized to assess the functional antagonist activity of these compounds. In these assays, cells overexpressing a specific adrenergic receptor are stimulated with an agonist (e.g., epinephrine) in the presence of varying concentrations of the antagonist. The antagonist's ability to inhibit the agonist-induced increase in intracellular calcium is measured, and the half-maximal inhibitory concentration (IC50) is determined.
| Compound | α2A-AR IC50 (nM) | α1A-AR IC50 (nM) |
| Yohimbine | 15 | 1300 |
| Yohimbic Acid Amino Esters | ||
| Compound 4a | 28 | >10000 |
| Compound 4f | 9 | >10000 |
| Compound 4n | 11 | >10000 |
| Compound 5a | 45 | >10000 |
| Compound 5b | 18 | >10000 |
Data synthesized from a 2024 study on novel yohimbic acid derivatives.
The in vitro data clearly demonstrates that several novel yohimbic acid amino esters, particularly compound 4n, exhibit significantly improved selectivity for the α2A-adrenergic receptor compared to yohimbine, with some maintaining high potency.
In Vivo Effects: Cardiovascular and Anti-inflammatory Responses
While in vitro studies provide valuable insights into the molecular interactions of these compounds, in vivo studies are crucial for understanding their physiological effects and therapeutic potential. The majority of available in vivo data focuses on yohimbine, with limited information on its derivatives.
Cardiovascular Effects
Yohimbine is known to increase blood pressure and heart rate by blocking presynaptic α2-adrenergic receptors, which leads to an increase in norepinephrine release.[2][3] In human studies, oral administration of yohimbine has been shown to cause a dose-dependent increase in blood pressure.[3][4] In hypertensive patients, yohimbine can further elevate diastolic blood pressure.[5][6]
Comparative in vivo studies on the cardiovascular effects of yohimbic acid and its derivatives are scarce. However, a study comparing yohimbine diastereoisomers in rats showed that intravenous administration of yohimbine, rauwolscine, and corynanthine decreased blood pressure in anesthetized rats, while intraventricular injection in conscious rats increased blood pressure and heart rate.[7]
Anti-inflammatory and Anti-fibrotic Effects
Recent research has highlighted the anti-inflammatory and anti-fibrotic properties of yohimbine, primarily through the modulation of key signaling pathways such as NF-κB and Wnt/β-catenin.[4][8][9]
-
In Vitro: Yohimbine has been shown to suppress the lipopolysaccharide (LPS)-induced upregulation of inflammatory markers in cell lines like RAW 264.7 and H9C2.[10][11] It also mitigates the upregulation of inflammatory and fibrotic markers induced by TGF-β in hepatic stellate cells.[4]
-
In Vivo: In animal models, yohimbine treatment has been found to reduce the expression of pro-inflammatory cytokines and markers of fibrosis in various organs, including the heart and liver.[4][10] For instance, in a rat model of myocarditis, yohimbine significantly reduced the LPS-induced increase in cardiac-specific markers and inflammatory cell counts.[10][11] Furthermore, yohimbine has been shown to ameliorate cartilage destruction in a mouse model of temporomandibular joint osteoarthritis by suppressing the NF-κB pathway.[12]
While specific in vivo anti-inflammatory and anti-fibrotic data for the novel yohimbic acid amino esters is not yet available, their potent and selective α2A-adrenergic receptor antagonism suggests they may hold promise in these areas and warrant further investigation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway and representative experimental workflows.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: In Vitro Screening Workflow for Yohimbic Acid Derivatives.
Caption: In Vivo Antihypertensive Study Workflow.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds to specific receptors.
-
Cell Culture and Membrane Preparation: Cells stably expressing the target adrenergic receptor subtype (e.g., HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-yohimbine for α2-receptors) and varying concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity of the filter-bound complex is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
2. Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize agonist-induced intracellular calcium mobilization.
-
Cell Culture and Dye Loading: Cells overexpressing the target receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Compound Incubation: The cells are then incubated with the test compound at various concentrations.
-
Agonist Stimulation and Signal Detection: An agonist (e.g., epinephrine) is added to the wells, and the resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of the test compound.
In Vivo Models
1. L-NAME-Induced Hypertension in Rats
This model is used to evaluate the antihypertensive effects of test compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Hypertension: Hypertension is induced by chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in the drinking water or via oral gavage.
-
Treatment: The hypertensive animals are then treated with the test compound or vehicle for a specified period.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure and heart rate are monitored regularly using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the study, tissues such as the heart and aorta can be collected for histological and molecular analysis.
2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to assess the anti-inflammatory properties of test compounds.
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Induction of Inflammation: Inflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS).
-
Treatment: The test compound is administered before or after the LPS challenge.
-
Sample Collection and Analysis: Blood and tissues are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers using techniques such as ELISA and RT-PCR.
Conclusion
The exploration of yohimbic acid derivatives has revealed promising avenues for the development of more selective and potent therapeutic agents. The in vitro data on novel yohimbic acid amino esters demonstrates a clear improvement in selectivity for the α2A-adrenergic receptor over the α1A-adrenergic receptor compared to yohimbine. While in vivo data for these specific derivatives is still emerging, the well-documented cardiovascular and anti-inflammatory effects of yohimbine provide a strong rationale for their further investigation in preclinical models. This comparative guide serves as a valuable resource for researchers to navigate the existing data and design future studies to unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Influence of yohimbine on blood pressure, autonomic reflexes, and plasma catecholamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine ameliorates liver inflammation and fibrosis by regulating oxidative stress and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium ion fluxes induced by the action of alpha-adrenergic agonists in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yohimbine Treatment Alleviates Cardiac Inflammation/Injury and Improves Cardiac Hemodynamics by Modulating Pro-Inflammatory and Oxidative Stress Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yohimbine Ameliorates Temporomandibular Joint Chondrocyte Inflammation with Suppression of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Yohimbine vs. Yohimbine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of yohimbine and its ethyl ester derivative. The information is intended to support research, drug discovery, and development activities by offering a comprehensive overview of their respective pharmacological and chemical properties. While extensive data exists for yohimbine, a notable scarcity of published experimental data for its ethyl ester counterpart limits a direct, comprehensive comparison across all parameters. This guide presents the available comparative data and highlights areas where further research is needed.
Chemical and Physical Properties
Yohimbine is a well-characterized indole alkaloid.[1][2] Its ethyl ester is a synthetic derivative where the methyl ester group at the C16 position is replaced by an ethyl ester. This modification can influence physicochemical properties such as solubility and lipophilicity, which in turn may affect pharmacokinetic behavior.
| Property | Yohimbine | Yohimbine Ethyl Ester |
| Chemical Formula | C₂₁H₂₆N₂O₃[1] | C₂₂H₂₈N₂O₃ |
| Molecular Weight | 354.44 g/mol [1] | 368.47 g/mol |
| Structure | 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester[1] | 17α-hydroxy-yohimban-16α-carboxylic acid ethyl ester |
| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform.[1] | Data not available |
| Melting Point | 234 °C[1] | Data not available |
Pharmacodynamics: Receptor Binding Affinity
The primary mechanism of action for yohimbine is the blockade of α2-adrenergic receptors.[1][2] This antagonism leads to an increase in norepinephrine release, resulting in sympathomimetic effects.[1][2] Limited direct comparative studies on the receptor binding profiles of yohimbine and its ethyl ester are available. However, a 2024 study by Chayka et al. provides valuable insight into their affinities for α2A- and α1A-adrenergic receptors.
| Compound | Receptor Subtype | pKi | Reference |
| Yohimbine | ADRA2A | 8.2-8.5 | Chayka et al., 2024 |
| ADRA1A | 6.7 | Chayka et al., 2024 | |
| Yohimbine Ethyl Ester | ADRA2A | 7.9 | Chayka et al., 2024 |
| ADRA1A | 6.5 | Chayka et al., 2024 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Based on this data, yohimbine exhibits a slightly higher binding affinity for both ADRA2A and ADRA1A receptors compared to its ethyl ester derivative.
Pharmacokinetics: ADME Profile
Yohimbine
The pharmacokinetic profile of yohimbine has been extensively studied in humans. It is characterized by rapid absorption and elimination.[3]
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed orally (absorption half-life: ~10-17 minutes).[1][3] | Owen et al., 1987 |
| Bioavailability | Highly variable, ranging from 7% to 87% (mean ~33%).[4] | Guthrie et al., 1990 |
| Distribution | Rapid distribution phase (~6 minutes).[4] | Guthrie et al., 1990 |
| Metabolism | Primarily hepatic, with major metabolites being 10-hydroxy-yohimbine and 11-hydroxy-yohimbine. | Le Corre et al., 1999 |
| Excretion | Primarily eliminated through metabolism, with very little unchanged drug excreted in the urine.[3] | Owen et al., 1987 |
| Elimination Half-life | Approximately 0.6 hours.[3] | Owen et al., 1987 |
Yohimbine Ethyl Ester
No publicly available experimental data on the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of yohimbine ethyl ester could be identified. This represents a significant data gap for a direct comparison. It is hypothesized that the increased lipophilicity of the ethyl ester could potentially alter its absorption and distribution characteristics compared to yohimbine. However, without experimental data, this remains speculative.
Physiological Effects
Yohimbine
The physiological effects of yohimbine are primarily linked to its sympathomimetic action resulting from α2-adrenergic receptor antagonism. These effects include:
-
Cardiovascular: Increased heart rate and blood pressure.[1]
-
Central Nervous System: Increased alertness, and in some cases, anxiety and nervousness.[5]
-
Sexual Function: Has been investigated for the treatment of erectile dysfunction.[1]
-
Metabolic: Potential for promoting fat loss through increased lipolysis.[6]
Yohimbine Ethyl Ester
There is a lack of published studies detailing the specific physiological effects of yohimbine ethyl ester in preclinical or clinical models. Based on its structural similarity and receptor binding profile, it is plausible that it would exhibit a similar spectrum of physiological effects to yohimbine, though the magnitude and duration of these effects could differ due to potential variations in pharmacokinetics.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., yohimbine, yohimbine ethyl ester) to a specific receptor (e.g., α2-adrenergic receptor).
General Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic parameters of a test compound following administration.
General Methodology:
-
Animal Model: A suitable rodent model (e.g., rats, mice) is selected.
-
Drug Administration: The test compound is administered via a specific route (e.g., oral gavage, intravenous injection) at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound and its potential metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and half-life.
Visualizations
Caption: Yohimbine's primary signaling pathway.
Caption: General experimental workflow for comparison.
Conclusion
This guide provides a comparative overview of yohimbine and its ethyl ester based on currently available scientific literature. While the receptor binding data suggests a slightly higher affinity of yohimbine for α-adrenergic receptors, a significant knowledge gap exists concerning the pharmacokinetic and physiological properties of yohimbine ethyl ester. Further preclinical and clinical studies are imperative to fully elucidate the pharmacological profile of yohimbine ethyl ester and to enable a comprehensive head-to-head comparison with its parent compound. This will be crucial for determining its potential as a therapeutic agent and for guiding future drug development efforts.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The pharmacokinetics of yohimbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized Yohimbic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of yohimbic acid ethyl ester, a derivative of the indole alkaloid yohimbine, requires rigorous purity assessment to ensure its suitability for research and potential therapeutic applications. The complex stereochemistry of the yohimbane skeleton presents a significant analytical challenge, as various diastereomers can be formed during synthesis, alongside other process-related impurities and degradation products. This guide provides a comparative overview of key analytical techniques for confirming the purity of synthesized this compound, supported by experimental protocols and data.
Potential Impurities in Synthesized this compound
A thorough purity analysis must consider the potential impurities that can arise during the synthesis and storage of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual yohimbic acid and ethanol from an incomplete esterification reaction.
-
Diastereomers: Yohimbine and its various stereoisomers (e.g., rauwolscine, corynanthine) can be present as impurities, particularly if the synthesis is not highly diastereoselective. The formation of different stereoisomers is a common challenge in the synthesis of complex natural products like yohimbine.[1][2][3][4]
-
Hydrolysis Product: Yohimbic acid can be formed by the hydrolysis of the ethyl ester, especially in the presence of moisture or under non-neutral pH conditions.[5][6][7]
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification process.
-
Other Side-Products: Minor impurities arising from side reactions specific to the synthetic route employed.
Comparative Analysis of Purity Confirmation Methods
The choice of analytical technique for purity assessment depends on the specific impurity being targeted, the required sensitivity, and the desired level of structural information. The following table compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Analytical Technique | Target Impurities | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV | Unreacted yohimbic acid, Diastereomers, Hydrolysis product | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | < 2% | Robust and widely available, excellent for separating non-volatile compounds and diastereomers. | Requires chromophores for UV detection, may require derivatization for some compounds. |
| GC-MS | Residual solvents, Volatile impurities | 0.1 - 1 ppm | 0.5 - 5 ppm | < 5% | High sensitivity for volatile and semi-volatile compounds, provides structural information from mass spectra. | Not suitable for thermally labile or non-volatile compounds like yohimbic acid and its ester without derivatization. |
| qNMR (¹H NMR) | Unreacted starting materials, Diastereomers, Hydrolysis product | ~0.1% (w/w) | ~0.3% (w/w) | < 3% | Provides absolute quantification without the need for specific reference standards for each impurity, gives detailed structural information.[8][9][10][11][12] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification. |
Experimental Workflow for Purity Confirmation
A comprehensive workflow for confirming the purity of synthesized this compound should involve a multi-technique approach to ensure all potential impurities are detected and quantified.
Caption: Workflow for purity confirmation of synthesized this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential non-volatile impurities, including unreacted yohimbic acid and diastereomers.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. A common starting point is a gradient from 20% to 80% acetonitrile over 20-30 minutes.
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any available impurity standards.
-
Set the column temperature to 25-30 °C.
-
Set the detector wavelength to the λmax of this compound (typically around 225 nm and 280 nm).[6][7]
-
Inject 10-20 µL of the sample and standards.
-
Integrate the peak areas and calculate the purity based on the relative peak areas or by using a calibration curve for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Temperature Program:
-
Initial temperature: 50 °C for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
Procedure:
-
Prepare a solution of the synthesized this compound in a volatile solvent not expected to be present as a residue (e.g., dichloromethane) at a concentration of 1-5 mg/mL.
-
Prepare calibration standards for expected residual solvents.
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Inject 1 µL of the sample in split or splitless mode.
-
Acquire mass spectra in the range of m/z 40-500.
-
Identify and quantify residual solvents by comparing their retention times and mass spectra to those of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound and to identify and quantify major impurities without the need for individual impurity reference standards.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte or impurity signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is the workhorse for separating and quantifying non-volatile impurities like diastereomers and hydrolysis products, GC-MS is essential for detecting residual solvents. qNMR offers a powerful, orthogonal method for absolute purity determination and structural confirmation. By employing a combination of these techniques as outlined in the experimental workflow, researchers can confidently establish the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific investigations.
References
- 1. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Yohimbic Acid Ethyl Ester: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Yohimbic acid ethyl ester, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. Due to its classification as a hazardous substance, this compound necessitates a structured and cautious approach to its disposal.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, grounded in established laboratory safety protocols and regulatory guidelines. By following these procedures, laboratories can minimize exposure risks, prevent environmental contamination, and maintain a safe working environment.
Hazard Profile and Safety Precautions
| Hazard Classification (based on Yohimbine Hydrochloride) | Description |
| Acute Oral Toxicity | Fatal if swallowed.[1][2][3][4] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1][3][4] |
| Acute Inhalation Toxicity | Toxic if inhaled.[1][3][4] |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE. This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Use in a well-ventilated area, preferably within a chemical fume hood, is strongly recommended to minimize inhalation risks.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program.[7][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][8][9][10]
1. Waste Identification and Segregation:
-
Classification: Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads)—as hazardous chemical waste.[11][12]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7][11] Incompatible chemicals must be kept separate to avoid dangerous reactions.[11][13]
2. Container Selection and Labeling:
-
Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.[14][15] Plastic containers are often preferred over glass to minimize the risk of breakage.[7][15]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7][11] The label must also include:
-
The full chemical name: "this compound" (no abbreviations).[7][11]
-
The approximate quantity or concentration.
-
The date when the waste was first added to the container (accumulation start date).[7][11]
-
The name and contact information of the principal investigator or responsible person.[7][11]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[7]
-
3. Waste Accumulation and Storage:
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[11][15] This area should be under the control of laboratory personnel.[11]
-
Containment: Keep the waste container securely closed except when adding waste.[13][15] It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.[11]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in a satellite accumulation area (typically 55 gallons) and the time limits for storage.[15] For acutely toxic wastes, the storage limit may be much lower (e.g., one quart).[15]
4. Disposal of Empty Containers:
-
Containers that held this compound must be managed as hazardous waste.
-
For acutely toxic substances, the container must be triple-rinsed with a suitable solvent.[13][16] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[13][16] After triple-rinsing, the container may be disposed of as regular trash after defacing the original label.[12][13] Always consult with your institution's EHS for specific procedures on empty container disposal.
5. Arranging for Waste Pickup:
-
Once the waste container is full or the storage time limit is approaching, contact your institution's EHS office to schedule a waste pickup.[12][15]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, the primary concern is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so.[12] Spill cleanup materials must also be treated as hazardous waste.[12] For minor spills, use an inert absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and label it as hazardous waste.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. sdfine.com [sdfine.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. utmb.edu [utmb.edu]
- 9. acs.org [acs.org]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Yohimbic acid ethyl ester
This guide provides crucial safety and logistical information for the handling and disposal of Yohimbic acid ethyl ester, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for the closely related compound, Yohimbine hydrochloride, and provide a strong framework for safe laboratory practices.
Personal Protective Equipment (PPE)
Effective protection against exposure is paramount when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile).[2][3] | Prevents skin contact and absorption.[2][3] |
| Body Protection | A long-sleeved, impermeable laboratory coat or protective suit.[1][2][4] | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][5] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Minimizes inhalation of dust or aerosols.[2][5] |
Hazard Identification and First Aid
This compound is presumed to have similar toxicological properties to Yohimbine hydrochloride, which is classified as highly toxic.
Signal Word: Danger[1]
Hazard Statements:
-
Fatal if swallowed.[1]
-
May cause damage to organs (kidney, liver) through prolonged or repeated exposure.[1]
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[1][2] If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.[1][2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental compliance.
Handling and Storage:
-
Work in a well-ventilated area, such as a chemical fume hood.[2][5]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store in a locked-up area.[1]
Spill Management:
-
Evacuate non-essential personnel from the area.[7]
-
Wear the full recommended PPE.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material.[3][7]
-
Collect the spilled material and cleanup residues in a sealed, properly labeled hazardous waste container.[2][3][7]
-
Clean the spill area thoroughly with soap and water.[2]
Disposal Protocol: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a dedicated, compatible, and leak-proof container clearly labeled as "Hazardous Waste."[3][8]
-
Container Management: Keep waste containers tightly closed except when adding waste.[3][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[1] Do not dispose of down the drain or in regular trash.[3] For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. sdfine.com [sdfine.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
